(S,R,S)-Ahpc-C4-NH2
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34)/t20-,21+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSHNWASBGXMS-ZFGGDYGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-Ahpc-C4-NH2: A Technical Guide to its Mechanism of Action in EED-Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C4-NH2 is a synthetic chemical probe that functions as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 4-carbon alkyl linker with a terminal amine group.[1][2] This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[3] This guide provides an in-depth overview of the mechanism of action of this compound when incorporated into PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).
Core Mechanism of Action: EED Degradation
When integrated into a heterobifunctional PROTAC, this compound serves to recruit the VHL E3 ubiquitin ligase. The other end of the PROTAC contains a ligand that binds to the target protein, in this case, EED.[2][4] The primary mechanism of action involves the PROTAC-induced formation of a ternary complex between EED and VHL. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the EED protein.
This polyubiquitination marks EED for recognition and subsequent degradation by the 26S proteasome. A crucial aspect of this mechanism is that the degradation is not limited to EED alone. As EED is a scaffold protein essential for the integrity of the PRC2 complex, its degradation leads to the concurrent degradation of other core subunits, namely EZH2 and SUZ12. This effectively dismantles the entire PRC2 complex, inhibiting its histone methyltransferase activity and downstream signaling.
Signaling Pathway
The signaling pathway initiated by an EED-targeting PROTAC incorporating this compound is a prime example of targeted protein degradation. The key steps are outlined in the diagram below.
Caption: PROTAC-mediated degradation of the PRC2 complex.
Quantitative Data
The following tables summarize the key quantitative data for EED-targeting PROTACs that utilize a VHL ligand similar in structure and function to this compound. The data is primarily derived from the study by Hsu et al. (2019).
Table 1: Binding Affinity and Enzyme Inhibition
| Compound | Target | Assay | pKD | pIC50 | Reference |
| PROTAC 1 | EED | TR-FRET | 9.27 ± 0.05 | - | |
| PROTAC 2 | EED | TR-FRET | 9.02 ± 0.09 | - | |
| PROTAC 1 | PRC2 | Biochemical Assay | - | 8.11 ± 0.09 | |
| PROTAC 2 | PRC2 | Biochemical Assay | - | 8.17 ± 0.24 |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | Assay | GI50 (nM) | Incubation Time | Reference |
| PROTAC 1 | Karpas422 | Cell Proliferation | 57 | 14 days | |
| PROTAC 2 | Karpas422 | Cell Proliferation | 45 | 14 days |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field of targeted protein degradation.
Experimental Workflow
Caption: A typical workflow for characterizing an EED-targeting PROTAC.
Western Blot for PRC2 Degradation
This protocol is for assessing the degradation of EED, EZH2, and SUZ12 in a cancer cell line (e.g., Karpas422) following PROTAC treatment.
Materials:
-
Karpas422 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EED-targeting PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed Karpas422 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of the EED PROTAC or DMSO vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol aims to demonstrate the PROTAC-dependent interaction between EED and VHL.
Materials:
-
Cells expressing tagged versions of EED (e.g., FLAG-EED) and VHL (e.g., HA-VHL)
-
EED-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Anti-FLAG antibody conjugated to beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-HA, anti-FLAG
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with the EED PROTAC or DMSO, in the presence of a proteasome inhibitor (to prevent degradation of the complex), for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-EED.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using anti-HA and anti-FLAG antibodies to detect the presence of HA-VHL in the FLAG-EED immunoprecipitate. An increased HA-VHL signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of EED.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant human EED
-
Ubiquitin
-
ATP
-
EED-targeting PROTAC
-
Ubiquitination reaction buffer
-
Western blot reagents (as described above)
-
Primary antibody: anti-EED, anti-ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, EED, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the EED PROTAC or DMSO to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using anti-EED and anti-ubiquitin antibodies. The appearance of higher molecular weight bands corresponding to polyubiquitinated EED in the PROTAC-treated lane indicates successful PROTAC-mediated ubiquitination.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the EED-targeting PROTAC on the viability of cancer cells.
Materials:
-
Karpas422 cells
-
Opaque-walled 96-well plates
-
EED-targeting PROTAC
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed Karpas422 cells in an opaque-walled 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the EED PROTAC or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 14 days, with media and compound changes as needed for longer incubations).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Generate a dose-response curve and determine the GI₅₀ (half-maximal growth inhibition) value.
-
Conclusion
This compound is a valuable chemical tool for the development of potent and selective degraders of the EED subunit of the PRC2 complex. Its incorporation into a PROTAC enables the hijacking of the VHL E3 ligase to induce the proteasomal degradation of the entire PRC2 complex. This leads to the inhibition of PRC2's enzymatic activity and has shown promise in suppressing the proliferation of PRC2-dependent cancer cells. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers working to further explore and harness the therapeutic potential of this mechanism of action.
References
(S,R,S)-Ahpc-C4-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-Ahpc-C4-NH2 , also known as VH032-C4-NH2 , is a synthetic E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-carbon alkane linker with a terminal amine group. This amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thereby creating a heterobifunctional PROTAC.
This technical guide provides an in-depth overview of the structure, properties, and application of this compound for researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Chemical Structure and Physicochemical Properties
This compound is a key building block in the synthesis of PROTACs designed to hijack the cellular ubiquitin-proteasome system for the degradation of specific target proteins. Its structure facilitates the recruitment of the VHL E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation.
The chemical structure of the hydrochloride salt of this compound is depicted below:
(2S,4R)-1-[(2S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide; hydrochloride
A summary of its key physicochemical properties is provided in the table below. It is also available as a dihydrochloride salt, which, like the hydrochloride form, generally offers improved water solubility and stability compared to the free base.[1][2]
| Property | Value |
| Molecular Formula | C₂₇H₃₉N₅O₄S |
| Molecular Weight | 529.69 g/mol |
| CAS Number | 2138439-53-7 (free base) |
| Appearance | Solid powder |
| Predicted Boiling Point | 825.7 ± 65.0 °C |
| Predicted Density | 1.227 ± 0.06 g/cm³ |
| Predicted pKa | 14.08 ± 0.40 |
| Solubility (HCl salt) | DMSO: ≥ 109.6 mg/mL (193.58 mM) H₂O: ≥ 50 mg/mL (88.31 mM)[3] |
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting component of a PROTAC. The general mechanism of action for a PROTAC utilizing this VHL ligand is a cyclical process that leads to the catalytic degradation of the target protein.
The signaling pathway for a VHL-recruiting PROTAC targeting a protein of interest (POI) for degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
A key application of this compound is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase involved in epigenetic regulation and implicated in various cancers. Specifically, PROTACs have been designed to target the Embryonic Ectoderm Development (EED) subunit of PRC2. By conjugating an EED ligand to this compound, the resulting PROTAC induces the degradation of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[4][5]
Experimental Protocols
The following sections provide generalized protocols for the synthesis of a PROTAC using this compound and its subsequent evaluation in a cell-based degradation assay. These protocols are based on methodologies reported for the synthesis and evaluation of similar VHL-recruiting PROTACs, such as UNC6852.
Synthesis of an EED-Targeting PROTAC
This protocol outlines the general steps for coupling this compound to an EED ligand that has a carboxylic acid functional group.
Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound (or its hydrochloride/dihydrochloride salt)
-
EED ligand with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC solvents)
-
Instruments for characterization (NMR, Mass Spectrometer)
Procedure:
-
Dissolution: Dissolve the EED ligand with a carboxylic acid in an anhydrous solvent such as DMF.
-
Activation: Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the activated EED ligand solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using reverse-phase HPLC to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using NMR spectroscopy and high-resolution mass spectrometry.
In-Cell Western Blotting for PRC2 Degradation
This protocol describes how to assess the degradation of PRC2 components (EED, EZH2, SUZ12) in a relevant cell line (e.g., HeLa or a DLBCL cell line) following treatment with the synthesized PROTAC.
Materials:
-
Cultured cells (e.g., HeLa)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.01 to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (EED, EZH2, SUZ12) and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its defined structure and reactive terminal amine provide a reliable platform for researchers to develop novel degraders for a wide range of protein targets. The application of this linker in targeting the EED subunit of the PRC2 complex highlights its potential in developing therapeutics for epigenetically driven diseases. The protocols provided herein offer a foundational framework for the synthesis and evaluation of PROTACs utilizing this versatile building block.
References
- 1. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
The Integral Role of VH032-C4-NH2 in Advancing PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key building block in this endeavor is VH032-C4-NH2, a specialized derivative of the potent VHL ligand VH032. This technical guide provides an in-depth exploration of the role of VH032-C4-NH2 in PROTAC development, offering a comprehensive overview of its application, quantitative performance metrics of resulting degraders, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
VH032-C4-NH2: A Versatile Linker-Equipped VHL Ligand
VH032 is a well-established, high-affinity ligand for the VHL E3 ligase, exhibiting a dissociation constant (Kd) of 185 nM.[1] Its role in a PROTAC is to act as the "anchor," recruiting the VHL machinery. VH032-C4-NH2, also known by its synonym (S,R,S)-AHPC-C4-NH2, is a derivative of VH032 that has been pre-functionalized with a four-carbon alkyl linker terminating in a primary amine (-NH2) group. This amine serves as a crucial attachment point for conjugating a ligand that targets a specific protein of interest (POI), thereby completing the heterobifunctional PROTAC structure. The C4 linker provides a balance of flexibility and length, which is often critical for inducing a productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.
Quantitative Analysis of a VH032-C4-NH2-Based PROTAC: The Case of UNC6852
To illustrate the practical application and efficacy of VH032-C4-NH2 in PROTAC development, we examine the case of UNC6852, a PROTAC designed to target Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). UNC6852 incorporates a VH032-based moiety connected via a linker to an EED ligand.[2][3][4][5] The degradation efficiency of UNC6852 has been quantified, demonstrating its ability to not only degrade EED but also other key components of the PRC2 complex, EZH2 and SUZ12.
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| UNC6852 | EED | DB | 0.61 | 94 | |
| UNC6852 | EZH2 | DB | 0.67 | 96 | |
| UNC6852 | SUZ12 | DB | 0.59 | 82 | |
| UNC6852 | EED | HeLa | 0.79 | Not specified | |
| UNC6852 | EZH2 | HeLa | 0.3 | Not specified |
Signaling and Experimental Frameworks
VHL-Mediated Protein Degradation Pathway
The following diagram illustrates the signaling cascade initiated by a VH032-based PROTAC, leading to the targeted degradation of a protein of interest (POI).
Experimental Workflow for PROTAC Development
The development and characterization of a VH032-C4-NH2 based PROTAC follows a structured workflow, from synthesis to cellular evaluation.
Detailed Experimental Protocols
Synthesis of a VH032-C4-NH2-Based PROTAC (General Protocol)
This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to VH032-C4-NH2.
-
Reagent Preparation:
-
Dissolve the POI ligand (containing a carboxylic acid) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA or triethylamine) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of VH032-C4-NH2 (or its hydrochloride salt, in which case an extra equivalent of base is required) in the same solvent to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Western Blotting for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a VH032-C4-NH2-based PROTAC.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., ranging from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Cell Viability Assay
This protocol outlines a method to assess the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
Viability Assessment (using MTT assay as an example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and determine the GI50 (the concentration that causes 50% growth inhibition).
-
Conclusion
VH032-C4-NH2 stands as a pivotal tool in the development of VHL-recruiting PROTACs. Its pre-functionalized nature streamlines the synthetic process, allowing for the efficient generation of diverse PROTAC libraries. The success of PROTACs like UNC6852 in inducing the degradation of challenging targets such as the PRC2 complex underscores the potential of this approach. By providing a framework of quantitative data, detailed protocols, and clear visualizations, this guide aims to empower researchers in their efforts to design and characterize novel and effective protein degraders for therapeutic applications.
References
An In-Depth Technical Guide to (S,R,S)-Ahpc-C4-NH2 as a VHL E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-C4-NH2, also known as VH032-C4-NH2, is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system. This molecule serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and its application in targeted protein degradation, with a specific focus on its use in Embryonic Ectoderm Development (EED)-targeted PROTACs. Detailed experimental protocols for the characterization of PROTACs incorporating this ligand are also presented.
Introduction to this compound and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cellular machinery for protein degradation to eliminate proteins of interest. A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The VHL E3 ligase is frequently recruited in PROTAC design due to its well-characterized interaction with its substrates and its favorable druggability. This compound is a derivative of the potent VHL ligand VH032, featuring a four-carbon alkyl (C4) linker terminating in an amine (NH2) group. This amine functionality provides a convenient attachment point for conjugation to a target protein ligand, enabling the synthesis of novel PROTAC molecules.
Mechanism of Action
The core function of this compound within a PROTAC is to bind to the VHL E3 ligase complex. This interaction is a critical first step in the formation of a ternary complex, which also includes the PROTAC and the target protein.
Figure 1: PROTAC Mechanism of Action.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting poly-ubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein into smaller peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of protein degradation.
Physicochemical and Binding Properties
A thorough understanding of the physicochemical and binding properties of this compound is essential for its effective application in PROTAC design.
| Property | Value | Source |
| Synonyms | VH032-C4-NH2 | [1] |
| Molecular Formula | C27H39N5O4S | [1] |
| Molecular Weight | 529.69 g/mol | [1] |
| Binding Affinity (Kd) of core ligand (VH032) to VHL | 185 nM | [2] |
Application in EED-Targeted PROTACs
A notable application of this compound is in the development of PROTACs targeting Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a crucial role in epigenetic regulation and is implicated in various cancers.
In a study by Hsu et al. (2019), this compound was conjugated to an EED ligand to create EED-targeting PROTACs. These PROTACs were shown to induce the degradation of not only EED but also other core components of the PRC2 complex, namely EZH2 and SUZ12.
Degradation Efficiency of an EED-Targeted PROTAC
The following table summarizes the degradation data for a representative EED-targeted PROTAC utilizing an this compound derived moiety.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Source |
| PROTAC 1 | EED | Karpas-422 | ~30 | >90 | |
| PROTAC 1 | EZH2 | Karpas-422 | ~30 | >90 | |
| PROTAC 1 | SUZ12 | Karpas-422 | ~30 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of PROTACs containing this compound.
Western Blotting for Protein Degradation
This protocol is adapted from Hsu et al. (2019) for assessing the degradation of target proteins.
Figure 2: Western Blotting Workflow.
-
Cell Culture and Treatment: Seed cells (e.g., Karpas-422) in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., EED, EZH2, SUZ12) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This protocol describes a competitive binding assay to determine the affinity of this compound or a PROTAC containing it to the VHL complex.
Figure 3: TR-FRET Assay Workflow.
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound or the PROTAC) in an appropriate assay buffer. Prepare solutions of the VHL complex (e.g., GST-tagged VCB), a fluorescently labeled VHL probe (e.g., BODIPY FL VH032), and a terbium-labeled anti-GST antibody.
-
Assay Procedure:
-
Add the serially diluted test compound to the wells of a low-volume 384-well plate.
-
Add the VHL complex to all wells.
-
Add the fluorescent probe to all wells.
-
Add the terbium-labeled anti-GST antibody to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at ~340 nm and measure emission at 620 nm (terbium) and 665 nm (acceptor fluorophore).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In-Cell Ubiquitination Assay
This protocol is a general method to confirm that the PROTAC induces ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins, and a DMSO control.
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads using Laemmli buffer and heat.
-
Perform SDS-PAGE and transfer as described in Protocol 5.1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
The membrane can be stripped and re-probed with the anti-target protein antibody to confirm the immunoprecipitation.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure and reactive amine handle facilitate the synthesis of a wide range of PROTAC molecules. The data presented in this guide, particularly from its application in EED-targeted PROTACs, demonstrate its utility in inducing the degradation of challenging therapeutic targets. The provided experimental protocols offer a solid foundation for researchers to characterize the binding and degradation properties of novel PROTACs incorporating this important VHL ligand. As the field of targeted protein degradation continues to expand, the use of well-characterized building blocks like this compound will be instrumental in the rational design of next-generation therapeutics.
References
The Pivotal Role of the C4 Linker in VH032-C4-NH2: An In-depth Technical Guide to a Core PROTAC Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical building block in the construction of many potent PROTACs is VH032-C4-NH2, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. This technical guide provides a comprehensive examination of the function of the C4 linker within this molecule, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
VH032-C4-NH2 is composed of the high-affinity VHL ligand, (S,R,S)-AHPC, connected to a four-carbon alkyl chain terminating in a primary amine. This terminal amine serves as a versatile chemical handle for conjugating a ligand that binds to a specific POI. The C4 linker, while seemingly a simple spacer, plays a multifaceted and crucial role in the ultimate efficacy of the resulting PROTAC. Its length, flexibility, and chemical nature are determining factors in the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3]
The Function of the C4 Linker: More Than Just a Spacer
The primary function of the C4 linker in VH032-C4-NH2 is to bridge the VHL E3 ligase and the target protein at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex.[1][3] The linker's characteristics significantly impact several key aspects of the PROTAC's activity:
-
Ternary Complex Formation and Stability: The four-carbon length of the alkyl chain provides a degree of conformational flexibility that allows the PROTAC to adopt a conformation conducive to the simultaneous binding of both the VHL E3 ligase and the target protein. This is critical, as an improperly spaced or overly rigid linker can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long or flexible linker might lead to non-productive binding modes or an entropic penalty that destabilizes the complex.
-
Physicochemical Properties: The alkyl nature of the C4 linker contributes to the overall lipophilicity of the PROTAC molecule. This can influence its solubility and cell permeability, which are critical for reaching its intracellular target. While alkyl chains are generally hydrophobic, the relatively short four-carbon length helps to strike a balance, avoiding excessive lipophilicity that could lead to poor solubility and off-target effects.
-
Degradation Efficacy (DC50 and Dmax): The optimal linker length is a key determinant of a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). Studies have shown that even minor variations in linker length can dramatically alter degradation efficiency. While direct comparative data for a VH032-based PROTAC with varying alkyl linker lengths targeting the same protein is not extensively available in the public domain, the successful application of PROTACs with linkers analogous to a C4 chain, such as in MZ1, underscores the utility of this linker length for specific targets like the BET bromodomain proteins.
Application in Targeting BET Bromodomain Proteins
A prominent application of VH032-based PROTACs, including those with linkers analogous to a C4 alkyl chain, is the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are implicated in various cancers. The PROTAC MZ1, which incorporates the BET inhibitor JQ1 and a VH032 ligand connected by a linker of similar length to a C4 chain, has demonstrated potent and selective degradation of BRD4.
Quantitative Data for BET Protein Degradation
The following table summarizes the degradation data for the PROTAC MZ1, which utilizes a linker structurally similar to a C4 chain, targeting the BET protein BRD4.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | < 100 nM | > 90% | |
| MZ1 | BRD4 | 22Rv1 | ~10 nM | > 95% |
Signaling Pathways
BET proteins are key regulators of gene expression. They bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. One of the critical pathways regulated by BET proteins is the c-MYC oncogene pathway. BRD4, in particular, is known to be essential for the transcription of c-MYC. By degrading BRD4, PROTACs like MZ1 can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells. Another important pathway influenced by BET proteins is the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Experimental Protocols
Synthesis of VH032-C4-NH2
The synthesis of VH032-C4-NH2 typically starts from the commercially available VH032 amine. The C4 linker with a terminal amine protected by a Boc group is then introduced via an amide coupling reaction, followed by deprotection of the amine.
Step 1: Amide Coupling
-
Dissolve VH032 amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Add the Boc-protected C4-linker carboxylic acid (e.g., 5-(Boc-amino)pentanoic acid) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected VH032-C4-NH-Boc.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, VH032-C4-NH2, typically as a salt.
Western Blot Analysis of Protein Degradation
Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The C4 linker in VH032-C4-NH2 is a pivotal component in the design of effective PROTACs. Its role extends beyond simple conjugation, critically influencing the formation of a productive ternary complex, the physicochemical properties of the molecule, and ultimately, the potency and efficacy of target protein degradation. The successful degradation of key oncogenic drivers like the BET proteins using PROTACs with linkers analogous to a C4 chain highlights the importance of this structural motif. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel PROTACs based on the VH032-C4-NH2 scaffold, paving the way for the development of next-generation targeted protein degraders.
References
An In-depth Technical Guide to PROTACs Featuring (S,R,S)-Ahpc-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein, offering a powerful strategy to target previously "undruggable" proteins. This guide provides a comprehensive overview of PROTAC technology, with a specific focus on the utility of the (S,R,S)-Ahpc-C4-NH2 E3 ligase ligand-linker conjugate in the design of potent and selective degraders. We will delve into the core mechanism of action, present key quantitative data, provide detailed experimental protocols for the characterization of PROTACs, and visualize complex biological pathways and workflows.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[4][5] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent effects at low concentrations.
The design of a successful PROTAC involves the careful selection and optimization of all three components. The choice of E3 ligase and its corresponding ligand is critical, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most extensively used E3 ligases in PROTAC design to date.
The Role of this compound in PROTAC Design
This compound , also known as VH032-C4-NH2, is a pre-synthesized chemical entity that combines a high-affinity ligand for the VHL E3 ligase with a flexible linker.
-
(S,R,S)-AHPC (VH032) : This is the von Hippel-Lindau E3 ligase ligand component. It is a potent and well-characterized binder to the VHL protein, effectively hijacking its function for targeted protein degradation. The specific stereochemistry (S,R,S) is crucial for its binding affinity and subsequent PROTAC efficacy.
-
C4 Linker : A four-carbon alkyl chain serves as the linker. The length and composition of the linker are critical for the stability and geometry of the ternary complex, which in turn influences the efficiency of ubiquitination and degradation.
-
-NH2 (Amine) group : The terminal amine group provides a reactive handle for the straightforward conjugation of a ligand for the protein of interest, facilitating the final step of PROTAC synthesis.
The use of pre-formed ligand-linker conjugates like this compound streamlines the synthesis of PROTAC libraries, allowing researchers to rapidly explore different target binders.
Mechanism of Action: A Visualized Pathway
The core function of a PROTAC is to induce the proximity between a target protein and an E3 ubiquitin ligase, thereby coopting the ubiquitin-proteasome system (UPS) for selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PRC2 - Wikipedia [en.wikipedia.org]
- 3. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 4. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Synthesis of (S,R,S)-Ahpc-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical synthesis of (S,R,S)-Ahpc-C4-NH2, a crucial E3 ligase ligand-linker conjugate. This molecule, also known as VH032-C4-NH2, is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), particularly those targeting the Embryonic Ectoderm Development (EED) protein. This guide outlines the multi-step synthesis of the (S,R,S)-Ahpc core (VH032 amine) and the subsequent conjugation of the C4-NH2 linker, presenting quantitative data in structured tables and detailed experimental protocols.
Synthesis Overview
The synthesis of this compound is a convergent process that involves two main stages:
-
Synthesis of the (S,R,S)-Ahpc core (VH032 amine): This involves the assembly of four key building blocks: L-leucine, L-proline, a substituted benzylamine, and 4-methylthiazole. A notable, column chromatography-free process allows for a scalable and efficient production of this intermediate.
-
Synthesis and conjugation of the C4-NH2 linker: This stage involves the preparation of a protected four-carbon amine linker, specifically Boc-5-aminopentanoic acid, followed by its coupling to the (S,R,S)-Ahpc core and subsequent deprotection to yield the final product.
I. Synthesis of the (S,R,S)-Ahpc Core (VH032 Amine)
The synthesis of the (S,R,S)-Ahpc core is achieved through a multi-step process. The following sections detail the experimental protocols and quantitative data for each key step.
A. Synthesis of Intermediate 4: (4-(4-methylthiazol-5-yl)phenyl)methanamine
This intermediate is synthesized from 4-bromobenzylamine and 4-methyl-1,3-thiazole-5-carboxylic acid.
Experimental Protocol:
A detailed, multi-step, column chromatography-free synthesis has been reported, enabling large-scale production. The key steps involve the protection of the amine, coupling with the thiazole derivative, and subsequent deprotection.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Boc Protection of 4-bromobenzylamine | (Boc)₂O, THF | 98 | >99 |
| 2 | Suzuki Coupling | 4-methylthiazole-5-boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 95 | >98 |
| 3 | Boc Deprotection | HCl in Dioxane | 97 | >99 |
Table 1: Quantitative data for the synthesis of Intermediate 4.
B. Synthesis of the Dipeptide Intermediate: Boc-L-leucyl-L-proline
This dipeptide is prepared by coupling Boc-protected L-leucine with L-proline.
Experimental Protocol:
Boc-L-leucine is activated with a coupling agent such as HATU and then reacted with L-proline methyl ester. The resulting ester is then saponified to yield the carboxylic acid.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Esterification of L-proline | SOCl₂, Methanol | 96 | >99 |
| 2 | Peptide Coupling | Boc-L-leucine, HATU, DIPEA, DMF | 92 | >98 |
| 3 | Saponification | LiOH, THF/H₂O | 95 | >99 |
Table 2: Quantitative data for the synthesis of the dipeptide intermediate.
C. Final Assembly of the (S,R,S)-Ahpc Core (VH032 Amine)
The final assembly involves the coupling of the dipeptide intermediate with (4-(4-methylthiazol-5-yl)phenyl)methanamine, followed by deprotection.
Experimental Protocol:
The Boc-L-leucyl-L-proline is activated and coupled with Intermediate 4. The final step is the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt of the (S,R,S)-Ahpc core.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Amide Coupling | Boc-L-leucyl-L-proline, HATU, DIPEA, DMF | 85 | >97 |
| 2 | Boc Deprotection | 4M HCl in Dioxane | 96 | >98 |
Table 3: Quantitative data for the final assembly of the (S,R,S)-Ahpc core.
II. Synthesis and Conjugation of the C4-NH2 Linker
A. Synthesis of Boc-5-aminopentanoic acid
The protected C4-NH2 linker is synthesized from 5-aminopentanoic acid.
Experimental Protocol:
5-aminopentanoic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the Boc-protected linker.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Boc Protection | 5-aminopentanoic acid, (Boc)₂O, NaOH, Dioxane/H₂O | 90 | >99 |
Table 4: Quantitative data for the synthesis of Boc-5-aminopentanoic acid.
B. Coupling of Boc-5-aminopentanoic acid to the (S,R,S)-Ahpc Core
The protected linker is then coupled to the (S,R,S)-Ahpc amine.
Experimental Protocol:
Boc-5-aminopentanoic acid is activated using a coupling reagent like HATU and then reacted with the (S,R,S)-Ahpc amine in an appropriate solvent.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Amide Coupling | (S,R,S)-Ahpc amine, Boc-5-aminopentanoic acid, HATU, DIPEA, DMF | 80 | >95 |
Table 5: Quantitative data for the coupling of the protected linker.
C. Final Deprotection to Yield this compound
The final step is the removal of the Boc protecting group to furnish the desired product.
Experimental Protocol:
The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to remove the Boc group and yield this compound, typically as a salt.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Boc Deprotection | TFA in DCM or 4M HCl in Dioxane | 95 | >98 |
Table 6: Quantitative data for the final deprotection step.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the key stages of the synthesis.
Caption: Synthesis workflow for the (S,R,S)-Ahpc core.
Caption: Final conjugation and deprotection steps.
This guide provides a comprehensive framework for the chemical synthesis of this compound, offering detailed procedural insights and quantitative data to support research and development in the field of targeted protein degradation. For full experimental details, it is recommended to consult the primary literature referenced in the development of these synthetic routes.
The Art of Proximity: An In-depth Technical Guide to Understanding Ternary Complex Formation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This event-driven pharmacology is orchestrated through the formation of a key intermediate: the ternary complex, comprising the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase. The stability and conformation of this complex are paramount, directly influencing the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein. This technical guide provides a comprehensive overview of the principles governing ternary complex formation, detailed methodologies for its characterization, and a summary of key quantitative data for well-studied PROTAC systems.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a flexible or rigid linker. One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for degradation. The formation of the ternary complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination serves as a molecular signal for the 26S proteasome to recognize and degrade the tagged protein.
The efficiency of this process is not solely dependent on the binary binding affinities of the PROTAC for its two protein partners. A critical factor is cooperativity (α) , which describes the influence of one protein on the PROTAC's affinity for the other. Positive cooperativity (α > 1) indicates that the binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex. Conversely, negative cooperativity (α < 1) signifies a destabilizing interaction.
Another important phenomenon to consider is the "hook effect," where at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase separately, reducing the formation of the productive ternary complex and thus diminishing degradation efficacy.
Quantitative Analysis of Ternary Complex Formation
The rational design of potent and selective PROTACs relies on the quantitative characterization of binary and ternary complex interactions. Key parameters include the dissociation constant (Kd) for binary interactions, the cooperativity factor (α), and cellular degradation metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Biophysical and Cellular Data for VHL-Recruiting PROTACs
| PROTAC | Target Protein | E3 Ligase | Binary Kd (Target) (nM) | Binary Kd (E3) (nM) | Ternary Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4BD2 | VHL | 15 (ITC) | 66 (ITC) | 3.7 (ITC) | 17.8 | 2-20 | >90 | [1][2] |
| BRD2BD2 | VHL | 15 (ITC) | 66 (ITC) | 1.8 (ITC) | 36.7 | ~200 | ~80 | [1][2] | |
| BRD3BD2 | VHL | 15 (ITC) | 66 (ITC) | 13.6 (ITC) | 4.9 | ~200 | ~80 | [1] | |
| AT1 | BRD4BD2 | VHL | 48 (ITC) | 330 (ITC) | 47 | 7 | ~50 | >90 | |
| SIM1 (Trivalent) | BRD4 | VHL | - | 205 (AlphaLISA) | 58 (AlphaLISA) | 3.5 | <1 | >95 |
Table 2: Biophysical and Cellular Data for CRBN-Recruiting PROTACs
| PROTAC | Target Protein | E3 Ligase | Binary Kd (Target) (nM) | Binary Kd (CRBN) (nM) | Ternary Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | 18 | 1700 | - | - | 4 | >90 | |
| ARV-471 | Estrogen Receptor α | CRBN | 4.9 | 1600 | - | - | <1 | >95 | |
| PTD10 | BTK | CRBN | - | - | - | - | 0.5 | >90 |
Experimental Protocols for Characterizing Ternary Complexes
A multi-faceted approach employing a suite of biophysical and cellular assays is essential for a comprehensive understanding of PROTAC-induced ternary complex formation and subsequent protein degradation.
Biophysical Assays
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association rate constant, kon, and dissociation rate constant, koff) and affinity data (KD) for biomolecular interactions.
Detailed Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the PROTAC in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC in the running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increased RU signal compared to the binary interaction indicates ternary complex formation.
-
Fit the data to determine the kinetic and affinity parameters of the ternary complex.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD.
2. Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Detailed Methodology:
-
Sample Preparation: Prepare purified proteins (E3 ligase and target protein) and the PROTAC in the same dialysis buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
To determine the PROTAC:E3 ligase affinity, titrate the PROTAC from the syringe into the E3 ligase solution in the sample cell.
-
To determine the PROTAC:target protein affinity, titrate the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
To measure the ternary complex formation, titrate a pre-mixed solution of the PROTAC and the target protein into the E3 ligase solution.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters. Cooperativity can be inferred by comparing the binding affinities from binary and ternary experiments.
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.
Detailed Methodology:
-
Reagents: Use tagged proteins (e.g., GST-tagged target protein and His-tagged E3 ligase) and corresponding labeled antibodies (e.g., terbium-conjugated anti-GST antibody as the donor and a fluorescently labeled anti-His antibody as the acceptor).
-
Assay Setup: In a microplate, combine the tagged proteins, labeled antibodies, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow the ternary complex to form.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
Cellular Assays
1. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell, proximity-based assay that measures the engagement of a PROTAC with its target protein or E3 ligase within the cellular environment.
Detailed Methodology:
-
Cell Line Engineering: Create a stable cell line expressing the target protein or E3 ligase fused to NanoLuc® luciferase.
-
Tracer Titration: Determine the optimal concentration of a cell-permeable fluorescent tracer that binds to the target protein.
-
Competitive Binding Assay:
-
Treat the cells with the tracer and a serial dilution of the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of the intracellular IC50.
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method to assess target engagement in cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.
Detailed Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations.
-
Thermal Challenge: Heat the cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
3. Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the extent of target protein degradation.
Detailed Methodology:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Detection and Quantification: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
4. Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Detailed Methodology:
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody.
-
Data Analysis: The appearance of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated forms of the target protein confirms its ubiquitination.
Conclusion
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation. A thorough understanding of the biophysical and cellular parameters governing this process is crucial for the rational design of effective and selective PROTAC therapeutics. The combination of in vitro biophysical assays to dissect the thermodynamics and kinetics of ternary complex formation, coupled with cellular assays to confirm target engagement and degradation in a physiological context, provides a comprehensive toolkit for advancing the field of targeted protein degradation. This in-depth guide provides the foundational knowledge and detailed methodologies for researchers to confidently navigate the complexities of PROTAC-induced ternary complex formation and accelerate the development of this transformative class of medicines.
References
Methodological & Application
Application Notes and Protocols for the Use of (S,R,S)-Ahpc-C4-NH2 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in the design of effective PROTACs is the selection of an appropriate E3 ubiquitin ligase ligand. (S,R,S)-Ahpc-C4-NH2, also known as VH032-C4-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 4-carbon alkyl linker with a terminal primary amine. This pre-functionalized building block offers a streamlined approach for the synthesis of VHL-recruiting PROTACs, facilitating their rapid development for therapeutic and research applications.
The terminal amine of this compound serves as a versatile chemical handle for the covalent attachment of a "warhead"—a ligand that binds to the protein of interest (POI). The resulting heterobifunctional PROTAC molecule can then recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides detailed protocols and data for the synthesis and application of PROTACs utilizing this compound, with a specific focus on the development of degraders for the Polycomb Repressive Complex 2 (PRC2) subunit, EED.[1][2]
Data Presentation
The following table summarizes key quantitative data for an EED-targeted PROTAC synthesized using a derivative of this compound. This data is derived from studies on PROTACs designed to degrade the PRC2 complex by targeting the EED subunit.[1][2]
| Parameter | Value | Description | Reference |
| Binding Affinity (pKD) | ~ 9.0 | Binding affinity of the PROTAC to the EED protein. | [1] |
| PRC2 Enzyme Inhibition (pIC50) | ~ 8.1 | Potency of the PROTAC in inhibiting the enzymatic activity of the PRC2 complex. | |
| Cellular Proliferation Inhibition (GI50) | 49-58 nM | Half-maximal growth inhibition concentration in PRC2-dependent cancer cells. |
Experimental Protocols
Protocol 1: Synthesis of an EED-Targeted PROTAC via Amide Coupling
This protocol describes a representative procedure for the coupling of this compound with a carboxylic acid-functionalized warhead targeting the EED protein.
Materials:
-
This compound
-
EED warhead with a terminal carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., DCM, methanol, ethyl acetate, hexanes)
-
Reverse-phase HPLC purification system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the EED warhead with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution from step 1, add DIPEA (3.0 equivalents) and PyBOP (1.2 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated warhead mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude PROTAC.
Protocol 2: Purification and Characterization of the PROTAC
Purification:
-
Flash Chromatography: Purify the crude product by automated flash column chromatography using a silica gel column. A typical gradient could be from 0% to 10% methanol in dichloromethane. Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Preparative HPLC: For higher purity, subject the material obtained from flash chromatography to reverse-phase preparative high-performance liquid chromatography (HPLC). A typical gradient would be water/acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified PROTAC by high-resolution mass spectrometry (HRMS) to obtain the exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure of the final PROTAC product using ¹H and ¹³C NMR spectroscopy.
Visualizations
PROTAC Synthesis Workflow
Caption: A schematic overview of the synthetic workflow for generating a PROTAC molecule.
Mechanism of Action of an EED-Targeted PROTAC
Caption: The signaling pathway illustrating PROTAC-mediated degradation of the EED protein.
References
Application Notes and Protocols for the Conjugation of (S,R,S)-Ahpc-C4-NH2 to a Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C4-NH2 is a versatile linker incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] This document provides a detailed protocol for the conjugation of the terminal primary amine of this compound to a warhead, a critical step in the synthesis of potent and selective protein degraders. The primary method detailed is the widely applicable carbodiimide-mediated amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The (S,R,S)-Ahpc moiety of the linker binds to the VHL E3 ligase, while the conjugated warhead binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Experimental Protocols
Protocol 1: Amide Bond Coupling of this compound to a Carboxylic Acid-Containing Warhead using EDC/NHS Chemistry
This protocol describes a general procedure for the conjugation of the primary amine of this compound to a warhead that possesses a carboxylic acid functional group. This is a widely used and robust method for forming a stable amide linkage.
Materials and Reagents:
-
This compound
-
Warhead with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dipeisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 2-Mercaptoethanol or hydroxylamine
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer (e.g., LC-MS) for characterization
-
NMR spectrometer for structural confirmation
Experimental Workflow:
Caption: EDC/NHS Conjugation Workflow.
Procedure:
-
Activation of the Warhead:
-
Dissolve the carboxylic acid-containing warhead (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS or Sulfo-NHS (1.5 equivalents) to the solution.
-
Add EDC-HCl (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-60 minutes to form the NHS-ester intermediate. The activation is most efficient at a pH of 4.5-7.2. For optimal results, this step can be performed in a non-amine, non-carboxylate buffer like MES at pH 5-6.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO. A small amount of a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) can be added to ensure the amine is deprotonated.
-
Add the solution of this compound to the activated warhead solution.
-
The reaction with primary amines is most efficient at a pH of 7-8. If a buffered system was used for activation, adjust the pH to 7.2-7.5 with a non-amine buffer like PBS before adding the linker.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench any unreacted NHS-ester by adding a small amount of a primary amine-containing reagent like Tris buffer or ethanolamine, or by adding hydroxylamine to a final concentration of 10mM. Alternatively, 2-mercaptoethanol can be used to quench any remaining EDC.
-
-
Purification:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and purify the crude product using preparative RP-HPLC.
-
Collect fractions containing the desired product, identified by its expected mass.
-
Lyophilize the pure fractions to obtain the final conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical LC-MS.
-
Verify the structure of the conjugate by ¹H and ¹³C NMR spectroscopy.
-
Data Presentation
The following table summarizes representative quantitative data for a typical conjugation reaction. Actual results may vary depending on the specific warhead and reaction conditions.
| Parameter | Representative Value | Method of Analysis |
| Reaction Yield | 60-85% | Isolated yield after purification |
| Purity | >95% | RP-HPLC with UV detection at 214/254 nm |
| Identity Confirmation | Expected Mass Observed | LC-MS (ESI+) |
| Structural Confirmation | Consistent with proposed structure | ¹H and ¹³C NMR |
| Stability (in PBS at 4°C) | >95% remaining after 48 hours | RP-HPLC |
Concluding Remarks
This application note provides a comprehensive and detailed protocol for the conjugation of the VHL ligand linker, this compound, to a warhead. The use of EDC/NHS chemistry offers a reliable method for the synthesis of PROTACs and other targeted therapies. Proper purification and thorough characterization are crucial to ensure the quality and efficacy of the final conjugate. Researchers should optimize the reaction conditions for each specific warhead to achieve the best results.
References
Application Notes and Protocols for Designing a PROTAC with a VH032-C4-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[2][3]
A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[4] This tripartite assembly forms a ternary complex, bringing the E3 ligase into close proximity with the POI. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI, tagging it for destruction by the 26S proteasome. A key advantage of this approach is the catalytic nature of PROTACs; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
The VH032-C4-NH2 Linker: A Tool for Targeted Protein Degradation
The design of a successful PROTAC hinges on the careful selection of each of its components. The VH032-C4-NH2 linker module provides two of the three essential elements for PROTAC assembly:
-
VH032 (VHL Ligand): VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a reported binding affinity (Kd) of 185 nM. It is a derivative of the natural peptide sequence from the hypoxia-inducible factor 1α (HIF-1α) that mediates its interaction with VHL. By incorporating VH032, a PROTAC can effectively recruit the VHL E3 ligase.
-
C4-Alkyl Linker: The linker component plays a crucial role in determining the efficacy of a PROTAC by influencing the stability and geometry of the ternary complex. The C4-alkyl linker is a 4-carbon aliphatic chain that provides a specific length and degree of flexibility. Alkyl linkers are commonly used in PROTAC design due to their synthetic tractability and their ability to orient the warhead and E3 ligase ligand appropriately for productive ternary complex formation.
-
Terminal Amine (-NH2): The terminal primary amine group serves as a versatile chemical handle for conjugating the VH032-C4 linker to a ligand for the protein of interest. This is typically achieved through amide bond formation with a carboxylic acid on the POI ligand, a common and robust chemical reaction in medicinal chemistry.
Signaling Pathway and Mechanism of Action
The PROTAC utilizing the VH032-C4-NH2 linker operates through the canonical ubiquitin-proteasome pathway. Upon entering the cell, the PROTAC engages both the target protein (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex. This induced proximity allows the E3 ligase to polyubiquitinate the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the synthesis of a PROTAC by coupling the VH032-C4-NH2 linker with a hypothetical POI ligand containing a carboxylic acid functional group.
Materials:
-
VH032-C4-NH2
-
POI-ligand-COOH
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) and stir for another 10 minutes.
-
Add a solution of VH032-C4-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to yield the final PROTAC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for Protein Degradation
This protocol details the steps to assess the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the PROTAC or vehicle and incubate for the desired time (e.g., 24 hours).
-
-
Sample Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Protocol 3: Cell Viability Assay
This protocol is for assessing the effect of the PROTAC on cell viability, for example, using an MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC. Include a vehicle control and wells with medium only (blank).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from the blank wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of a newly synthesized PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Data Presentation
Quantitative data from the experimental evaluation should be summarized in tables for clear comparison.
Table 1: In Vitro Degradation of POI by PROTAC-1
| PROTAC Concentration (nM) | % POI Remaining (Mean ± SD) | % Degradation |
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 85.3 ± 4.1 | 14.7 |
| 10 | 48.7 ± 3.5 | 51.3 |
| 50 | 15.2 ± 2.8 | 84.8 |
| 100 | 8.9 ± 1.9 | 91.1 |
| 500 | 12.4 ± 2.3 | 87.6 |
| 1000 | 25.6 ± 3.0 | 74.4 |
Table 2: Key Performance Parameters of PROTAC-1
| Parameter | Cell Line | Value |
| DC50 | Cancer Cell Line A | 9.8 nM |
| Dmax | Cancer Cell Line A | >90% |
| IC50 (Viability) | Cancer Cell Line A | 25.4 nM |
Table 3: Binding Affinities
| Component | Target | Binding Affinity (Kd) |
| VH032 | VHL | 185 nM |
| POI Ligand | POI | User to determine |
| PROTAC-1 | POI | User to determine |
| PROTAC-1 | VHL | User to determine |
Conclusion
The VH032-C4-NH2 linker is a valuable tool for the rational design and synthesis of potent PROTACs for targeted protein degradation. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate novel PROTACs. Careful execution of these experiments and clear presentation of the resulting data are essential for advancing the development of this promising therapeutic modality.
References
Application Notes and Protocols for In-Vitro Degradation Assays Utilizing (S,R,S)-Ahpc-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C4 alkyl amine linker, which is utilized for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
These application notes provide a comprehensive overview and detailed protocols for a series of in-vitro assays to characterize the efficacy of a PROTAC synthesized using this compound. The experimental workflow is designed to assess the key steps in the PROTAC-mediated degradation pathway, from ternary complex formation to target protein degradation and PROTAC stability.
I. Experimental Workflow for PROTAC Characterization
The overall workflow for evaluating a novel PROTAC involves a stepwise characterization of its biochemical and cellular activities. This ensures a thorough understanding of its mechanism of action and potential liabilities.
Caption: A stepwise workflow for the in-vitro evaluation of a PROTAC molecule.
II. Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system.
III. Experimental Protocols
Protocol 1: Ternary Complex Formation Assay by Fluorescence Polarization (FP)
Objective: To quantify the formation of the ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.
Materials:
-
Fluorescently labeled POI or VHL ligand
-
Purified recombinant POI
-
Purified recombinant VHL-ElonginB-ElonginC (VCB) complex
-
PROTAC synthesized with this compound
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Method:
-
Prepare a stock solution of the fluorescently labeled protein (e.g., 10x final concentration) in assay buffer.
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare a solution of the unlabeled binding partner (POI or VCB) at a concentration that promotes ternary complex formation.
-
In a 384-well plate, add the fluorescently labeled protein to all wells.
-
Add the serially diluted PROTAC to the wells.
-
Add the unlabeled binding partner to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the change in millipolarization (mP) against the PROTAC concentration to determine the ternary complex formation constant (KD).
Data Presentation:
| PROTAC Concentration (nM) | Millipolarization (mP) | Standard Deviation |
| 0 | 50.2 | 2.1 |
| 1 | 65.8 | 3.5 |
| 10 | 110.4 | 4.2 |
| 100 | 185.7 | 5.1 |
| 1000 | 190.1 | 4.8 |
Protocol 2: In-Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC facilitates the ubiquitination of the POI by the VHL E3 ligase.
Materials:
-
Purified recombinant POI
-
Purified recombinant VCB complex
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC synthesized with this compound
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-POI antibody
-
Anti-ubiquitin antibody
Method:
-
Set up the ubiquitination reactions in microcentrifuge tubes. A typical reaction includes: POI, VCB complex, E1, E2, ubiquitin, and ATP in ubiquitination buffer.
-
Add the PROTAC at various concentrations to the experimental tubes. Use a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI. A high-molecular-weight smear indicates polyubiquitination.
-
Optionally, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the POI.
Data Presentation:
| PROTAC (nM) | POI Ubiquitination (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 10 | 2.5 |
| 100 | 8.1 |
| 1000 | 12.3 |
Protocol 3: Target Protein Degradation in Cells (Western Blot)
Objective: To quantify the degradation of the POI in a cellular context following treatment with the PROTAC.
Materials:
-
Cell line endogenously expressing the POI
-
Cell culture medium and supplements
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Method:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a positive control with the proteasome inhibitor.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described in Protocol 2, probing for the POI and the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control and then to the vehicle-treated sample to determine the percentage of remaining POI.
Data Presentation:
| PROTAC Concentration (nM) | % POI Remaining (24h) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 10 | 42.1 | 3.7 |
| 100 | 15.8 | 2.5 |
| 1000 | 12.5 | 2.1 |
Protocol 4: Plasma Stability Assay
Objective: To assess the stability of the PROTAC in plasma to predict its in-vivo half-life.
Materials:
-
PROTAC synthesized with this compound
-
Control compound with known stability
-
Pooled plasma from the species of interest (e.g., human, mouse)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Method:
-
Pre-warm the plasma to 37°C.
-
Spike the PROTAC into the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a sample of the plasma and quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the PROTAC.
-
Plot the natural log of the percentage of remaining PROTAC against time to determine the half-life (t1/2).
Data Presentation:
| Time (min) | % PROTAC Remaining |
| 0 | 100 |
| 15 | 88.2 |
| 30 | 75.1 |
| 60 | 55.9 |
| 120 | 31.2 |
| t1/2 (min) | 85.6 |
IV. Conclusion
The provided protocols and application notes offer a robust framework for the in-vitro characterization of PROTACs developed using the this compound linker. By systematically evaluating binary and ternary complex formation, in-vitro ubiquitination, cellular degradation of the target protein, and compound stability, researchers can gain critical insights into the efficacy and drug-like properties of their novel protein degraders. This comprehensive approach is essential for the successful advancement of PROTAC-based therapeutics in drug discovery and development.
References
Application Notes and Protocols: Synthesis of a Specific PROTAC Using VH032-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[1]
This application note provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using the pre-synthesized VHL E3 ligase ligand-linker conjugate, VH032-C4-NH2. The use of this building block streamlines the synthetic process, making it more efficient for researchers. We will detail the chemical synthesis, purification, and characterization of the final PROTAC, as well as the biological evaluation of its ability to induce BRD4 degradation.
Signaling Pathway: BRD4 in Transcriptional Regulation
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader. It binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating the transcription of target genes, including the oncogene MYC. Dysregulation of BRD4 activity is implicated in various cancers, making it an attractive therapeutic target. The PROTAC synthesized in this protocol is designed to induce the degradation of BRD4, thereby inhibiting its downstream signaling and promoting anti-cancer effects.
References
Application Notes & Protocols for Amide Coupling of (S,R,S)-Ahpc-C4-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction & Application Notes
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]
The molecule (S,R,S)-Ahpc-C4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, pre-functionalized with a four-carbon (C4) linker terminating in a primary amine (-NH2). This amine group serves as a versatile chemical handle for conjugation to a target ligand, making this compound a valuable building block in the synthesis of VHL-based PROTACs.
The most common and robust method for coupling the primary amine of this compound to a target ligand is through the formation of a stable amide bond . This requires the target ligand to possess a carboxylic acid moiety. The reaction is typically mediated by a peptide coupling reagent, such as HATU, which activates the carboxylic acid to facilitate its reaction with the amine.
This document provides a detailed protocol for the amide coupling of this compound with a generic target ligand containing a carboxylic acid, a critical step in the assembly of a functional PROTAC.
Logical & Mechanistic Diagrams
The following diagrams illustrate the key components, the synthetic workflow, and the biological mechanism of action for the resulting PROTAC.
Caption: Logical relationship of PROTAC components.
Caption: Experimental workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
Experimental Protocol: Amide Coupling
This protocol describes the synthesis of a PROTAC by coupling this compound with a target ligand containing a carboxylic acid using HATU as the coupling reagent.
3.1. Materials and Equipment
-
This compound (or its hydrochloride salt)
-
Target Ligand with a terminal carboxylic acid (-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU )
-
N,N-Diisopropylethylamine (DIPEA )
-
Anhydrous N,N-Dimethylformamide (DMF )
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3), Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flasks, magnetic stir bars, nitrogen line
-
Syringes and needles
-
Rotary evaporator
-
Analytical balance
-
LC-MS, TLC plates, Flash chromatography system or Preparative HPLC
3.2. Reaction Procedure
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.
-
In a round-bottom flask, dissolve the Target Ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the mixture. Note: If using the hydrochloride salt of this compound, an additional equivalent of DIPEA may be required for each HCl.
-
-
Activation:
-
Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. This step activates the carboxylic acid of the target ligand.
-
-
Coupling:
-
In a separate vial, dissolve This compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated target ligand mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation
The following tables provide representative data for a typical amide coupling reaction and subsequent characterization. Actual results will vary based on the specific target ligand used.
Table 1: Example Reagent Stoichiometry
| Reagent | Molar Eq. | Example Mass (for 0.1 mmol scale) |
| Target Ligand (e.g., 400 g/mol ) | 1.0 | 40.0 mg |
| This compound (529.7 g/mol ) | 1.1 | 58.3 mg |
| HATU (380.2 g/mol ) | 1.2 | 45.6 mg |
| DIPEA (129.2 g/mol ) | 3.0 | 38.8 mg (51 µL) |
| Anhydrous DMF | - | 1.0 - 2.0 mL |
Table 2: Typical Reaction Outcome & Analysis
| Parameter | Typical Result | Analytical Method |
| Reaction Time | 2 - 4 hours | LC-MS / TLC |
| Crude Yield | >90% | Gravimetric |
| Purified Yield | 40 - 70% | Gravimetric |
| Final Purity | >95% | LC-MS, HPLC |
| Identity Confirmation | Consistent with expected m/z | HRMS |
| Structural Verification | Consistent with proposed structure | ¹H NMR |
Troubleshooting & Safety
-
Low Yield: Ensure reagents are anhydrous, particularly the DMF. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). Confirm the purity of the starting amine and carboxylic acid.
-
Side Reactions: The primary amine on this compound is the most nucleophilic site. However, if the target ligand has other reactive functional groups, they may require protection.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. HATU can be irritating; avoid inhalation and skin contact. DIPEA is a corrosive and volatile base. DMF is a skin irritant and can be absorbed through the skin. Review the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
Application Notes and Protocols for (S,R,S)-Ahpc-C4-NH2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C4-NH2 is a synthetic chemical entity that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. It is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 4-carbon alkyl linker with a terminal amine group ready for conjugation. This molecule itself is not an active therapeutic but is a key component for synthesizing PROTACs that can selectively target and degrade proteins implicated in cancer pathogenesis.
One of the prominent applications of this compound is in the construction of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2). Deregulation of PRC2 components, such as EED, EZH2, and SUZ12, is a driving factor in various cancers due to aberrant gene silencing. PROTACs incorporating a VHL ligand like this compound can effectively induce the degradation of these oncogenic proteins.
Mechanism of Action: EED-Targeting PROTACs
PROTACs synthesized using this compound, a warhead targeting a protein of interest (e.g., EED), and a linker, function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein (EED) and the VHL E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. A significant advantage of this approach is the catalytic nature of PROTACs; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
The degradation of EED, a core component of the PRC2 complex, leads to the subsequent degradation of other essential components like EZH2 and SUZ12.[1][2] This disruption of the PRC2 complex inhibits its histone methyltransferase activity, specifically the methylation of histone H3 at lysine 27 (H3K27me3). The reduction in this repressive epigenetic mark leads to the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro activity of representative EED-targeting PROTACs that utilize a VHL E3 ligase ligand, highlighting their potency in enzymatic inhibition, binding affinity, and anti-proliferative effects in cancer cell lines.
| Compound ID | Target | Assay | pIC50 | pKD | GI50 (nM) | Cell Line | Reference |
| EED-Targeting PROTACs (unspecified) | PRC2 | Enzymatic Activity | 8.11 - 8.17 | - | - | - | [3] |
| EED-Targeting PROTACs (unspecified) | EED | Binding Affinity | - | 9.02 - 9.27 | - | - | |
| EED-Targeting PROTACs (unspecified) | - | Cell Proliferation | - | - | 49 - 58 | PRC2-dependent cancer cells | |
| AZ14117230 | EED | MTase Glo | 8.1 | 9.3 | 57 | Karpas422 (EZH2 mutant DLBCL) | |
| AZ14118579 | EED | MTase Glo | 8.2 | 9.0 | 45 | Karpas422 (EZH2 mutant DLBCL) |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of PROTACs synthesized with this compound are provided below.
Protocol 1: Western Blot for Protein Degradation (DC50 Determination)
This protocol is for quantifying the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., EED) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value (concentration at which 50% of the protein is degraded).
Protocol 2: Cell Viability Assay (GI50/IC50 Determination)
This protocol is for assessing the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Add the diluted PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution (e.g., DMSO) and mix to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background signal (wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration to determine the GI50 or IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the target protein-PROTAC-E3 ligase ternary complex.
Materials:
-
Cancer cell line expressing the target protein and VHL
-
PROTAC synthesized with this compound
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (VHL) or the target protein (EED) for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or vehicle control for 2-4 hours.
-
Cell Lysis: Lyse the cells in ice-cold non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein (EED) and the E3 ligase (VHL) to detect the co-immunoprecipitated proteins. The presence of the target protein in the VHL immunoprecipitate (and vice versa) confirms the formation of the ternary complex.
Visualizations
Signaling Pathway of EED-Targeting PROTAC
Caption: Mechanism of an EED-targeting PROTAC utilizing this compound.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for evaluating a novel PROTAC.
References
Troubleshooting & Optimization
Technical Support Center: (S,R,S)-Ahpc-C4-NH2 Solubility
Welcome to the technical support center for (S,R,S)-Ahpc-C4-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound. This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and a C4 linker, and is used in the development of PROTACs (Proteolysis Targeting Chimeras)[1][2]. Like many PROTACs, this molecule falls into the "beyond Rule of 5" (bRo5) chemical space, which can present challenges in terms of aqueous solubility[3].
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility issues you may encounter during your research.
Troubleshooting Guide
If you are experiencing poor solubility with this compound, consult the following table for common issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The compound has low intrinsic aqueous solubility. | 1. pH Adjustment: The terminal amine (-NH2) group suggests the compound is basic. Lowering the pH of the buffer to protonate the amine can significantly increase solubility. 2. Co-solvent Addition: Introduce a water-miscible organic co-solvent to the aqueous buffer. 3. Salt Form: Ensure you are using a salt form of the compound, such as the hydrochloride or dihydrochloride salt, which generally have better water solubility and stability[1]. |
| Inconsistent Results in Bioassays | Poor solubility can lead to unreliable and unpredictable results in in-vitro testing. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limits under your specific experimental conditions. 2. Use of Surfactants: For in-vitro assays, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain solubility. |
| Low Bioavailability in in vivo Studies | Poor aqueous solubility is a major factor contributing to low oral bioavailability of lipophilic drugs[4]. | 1. Formulation Strategies: Consider advanced formulation approaches such as amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS). 2. Biorelevant Media: Test solubility in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), as some PROTACs show improved solubility in these conditions. |
| Difficulty Preparing Stock Solutions | The compound may be difficult to dissolve even in organic solvents like DMSO. | 1. Use Fresh, Anhydrous DMSO: Hygroscopic DMSO can significantly impact the solubility of some products. Use newly opened, high-purity DMSO. 2. Ultrasonication: Gentle heating and ultrasonication can aid in the dissolution of the compound in DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific quantitative data for this compound is not publicly available, as a PROTAC-like molecule, it is expected to have low aqueous solubility. PROTACs are large, flexible molecules that often possess high lipophilicity, which contributes to poor solubility. A reasonable goal for the solubility of drug discovery compounds is greater than 60 µg/mL.
Q2: How does pH affect the solubility of this compound?
A2: The terminal amine group in this compound is basic and can be protonated. By adjusting the pH of the aqueous solution to be more acidic (e.g., pH 4-6), the compound will become ionized, which typically leads to a significant increase in aqueous solubility. The solubility of ionizable compounds is highly dependent on the pH of the solution.
Q3: What co-solvents can I use to improve the solubility of this compound?
A3: Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to first dissolve the compound in DMSO and then dilute it into an aqueous buffer. However, it is crucial to keep the final DMSO concentration low (typically <1%) to avoid artifacts in biological assays.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is measured by adding a concentrated DMSO stock solution to an aqueous buffer, and it reflects the solubility of the compound before it reaches equilibrium with its solid state. This is a high-throughput method often used in early drug discovery to quickly assess compounds.
-
Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of the compound in a given solvent. It is a more time-consuming measurement but is crucial for lead optimization and formulation development.
For initial troubleshooting and screening, kinetic solubility is often sufficient. For later-stage development and formulation work, thermodynamic solubility should be determined.
Q5: Are there any structural modifications that can improve the solubility of PROTACs like this compound?
A5: Yes, several strategies can be employed during the design phase to improve the solubility of PROTACs:
-
Introduce Polar Groups: Adding polar functional groups to solvent-exposed regions of the molecule can enhance aqueous solubility.
-
Disrupt Planarity and Symmetry: Modifying the structure to disrupt molecular planarity can lower the crystal lattice energy, which in turn can improve solubility.
-
Optimize the Linker: Replacing a PEG linker with a phenyl ring has been shown to improve permeability, while inserting basic nitrogen atoms into the linker can improve solubility.
-
Form Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its size and polarity, which may improve cell permeability.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound under various conditions to illustrate the effects of different solubilization strategies. This data is for illustrative purposes only.
| Condition | Solvent System | Hypothetical Solubility (µg/mL) |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 |
| pH Adjustment | Acetate Buffer, pH 5.0 | 50 |
| Co-solvent | PBS, pH 7.4 with 5% DMSO | 15 |
| Co-solvent + pH | Acetate Buffer, pH 5.0 with 5% DMSO | 120 |
| Formulation | 20% Solutol HS 15 in water | > 200 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay is used to quickly assess the kinetic solubility of a compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Add the DMSO solutions to another 96-well plate containing PBS, pH 7.4, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). The final compound concentrations should range from, for example, 1 µM to 200 µM.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitation.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
Materials:
-
Solid this compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add Excess Solid: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: A decision tree for troubleshooting the solubility of this compound.
General Strategy for Solubility Enhancement
This diagram illustrates the interconnected strategies for improving compound solubility.
Caption: Overview of strategies for enhancing the solubility of pharmaceutical compounds.
References
(S,R,S)-Ahpc-C4-NH2 hydrochloride vs free base solubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C4-NH2 hydrochloride and its corresponding free base.
Frequently Asked Questions (FAQs)
Q1: What is the key difference in solubility between this compound hydrochloride and its free base form?
Q2: I am observing precipitation when preparing my stock solution of this compound hydrochloride in DMSO. What could be the cause?
A2: While this compound hydrochloride is highly soluble in DMSO, precipitation can occur if the DMSO is not fresh or has absorbed moisture. Hygroscopic DMSO can significantly reduce the solubility of the compound. Always use fresh, anhydrous DMSO for the preparation of stock solutions. If you suspect moisture contamination, using a fresh, sealed bottle of DMSO should resolve the issue.
Q3: Can I use the free base for my in-vitro experiments instead of the hydrochloride salt?
A3: At equivalent molar concentrations, both the salt and free base forms of a compound are expected to exhibit comparable biological activity. However, due to the higher aqueous solubility of the hydrochloride salt, it is often preferred for in-vitro assays to avoid potential issues with compound precipitation in aqueous buffers. If you choose to use the free base, it is crucial to ensure its complete dissolution in your experimental medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of aqueous buffer during experiment. | The concentration of the compound exceeds its solubility limit in the aqueous buffer. The free base form might have been inadvertently generated, which has lower aqueous solubility. | Prepare a fresh, more dilute solution from your stock. Consider using a co-solvent if compatible with your assay. Ensure the pH of your buffer is appropriate to maintain the protonated (salt) form of the compound. |
| Inconsistent results between experimental replicates. | Incomplete dissolution of the compound leading to variability in the actual concentration. Degradation of the compound over time. | Ensure complete dissolution of the compound by vortexing or brief sonication. Prepare fresh working solutions for each experiment from a recently prepared stock solution. |
| Low or no observed biological activity. | The compound may not be soluble enough in the assay medium to reach an effective concentration. The compound may have degraded. | Confirm the solubility of the compound in your specific assay buffer. Consider using the more soluble hydrochloride salt. Check the storage conditions and age of your compound stock. |
Data Presentation
Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Water | ≥ 50 | ≥ 88.31 | [1][2][3][4][5] |
| DMSO | ≥ 109.6 | ≥ 193.58 |
Note: "≥" indicates that the solubility is at least the specified value, and the saturation point may be higher.
Solubility of this compound Free Base
Experimental Protocols
Protocol for Determining Kinetic and Thermodynamic Solubility
This protocol outlines a general procedure for determining the kinetic and thermodynamic aqueous solubility of a compound.
1. Materials:
- Test compound (this compound hydrochloride or free base)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water
- 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)
- Plate shaker
- Centrifuge with a microplate rotor
- UV-Vis microplate reader or HPLC system
2. Kinetic Solubility Assay:
- 2.1. Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- 2.2. Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
- 2.3. Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate. Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the final desired concentrations with a consistent low percentage of DMSO (e.g., 1%).
- 2.4. Incubation: Seal the plate and shake at room temperature for a specified period (e.g., 1-2 hours).
- 2.5. Analysis: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using a standard curve on a UV-Vis reader or by HPLC.
3. Thermodynamic Solubility Assay (Shake-Flask Method):
- 3.1. Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
- 3.2. Equilibration: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- 3.3. Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
- 3.4. Sample Analysis: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent (e.g., DMSO or mobile phase) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV with a standard curve. The measured concentration represents the thermodynamic solubility.
Visualizations
PROTAC Mechanism of Action
This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimera (PROTAC) technology. The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a VHL ligand.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for Solubility Determination
The following diagram outlines the decision-making process and workflow for assessing the solubility of a research compound.
Caption: Decision workflow for compound solubility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
stability of (S,R,S)-Ahpc-C4-NH2 in DMSO and aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and protocols for handling and assessing the stability of (S,R,S)-Ahpc-C4-NH2 in DMSO and aqueous solutions. While specific experimental stability data for this compound is not publicly available, this guide offers best practices, troubleshooting advice, and detailed protocols to help you ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a four-carbon alkane linker.[1][2][3][4] It is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.[1]
Q2: What are the general recommendations for storing this compound?
A2: Proper storage is critical to maintain the compound's integrity. For solid forms, storage at -20°C for up to 3 years is recommended. For stock solutions in DMSO, the recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO. For aqueous-based experiments, a common practice is to prepare a high-concentration stock solution in anhydrous DMSO and then dilute it into the aqueous buffer to the final working concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent effects.
Q4: Why is my compound showing lower-than-expected activity or inconsistent results?
A4: Inconsistent or lower-than-expected results can be a sign of compound degradation. Instability in your stock solution or in the aqueous experimental buffer can lead to a reduced concentration of the active compound. It is crucial to verify the integrity of your compound and assess its stability under your specific experimental conditions.
Q5: What factors can cause degradation of this compound in aqueous solutions?
A5: Several factors can contribute to the degradation of small molecules in aqueous solutions. These include:
-
pH: Extreme pH values can catalyze hydrolysis, especially for molecules with susceptible functional groups like amides.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light Exposure: UV or even ambient light can cause photolytic degradation.
-
Oxidation: Dissolved oxygen or other oxidizing agents in the buffer can degrade the compound.
-
Enzymatic Degradation: If using cell culture media with serum, enzymes like esterases and proteases can metabolize the compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential stability issues with this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or reduced biological activity | Compound degradation in stock or working solution. | 1. Verify Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock solution. 2. Prepare Fresh Solutions: Compare the performance of freshly prepared solutions to older ones. 3. Review Storage: Ensure the compound is stored according to recommendations (see table below) and protected from light and moisture. |
| Precipitate forms in aqueous working solution | Poor solubility at the working concentration or in the chosen buffer. | 1. Determine Kinetic Solubility: Perform an experiment to find the highest concentration that remains in solution in your buffer. 2. Adjust pH: The compound's solubility may be pH-dependent. Test solubility in buffers with different pH values. 3. Modify Dilution: When diluting from a DMSO stock, ensure rapid mixing to avoid localized high concentrations that can cause precipitation. |
| Visible color change in solution | Chemical instability, oxidation, or photodecomposition. | 1. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation. 2. Use High-Purity Solvents: Ensure DMSO is anhydrous and buffers are prepared with high-purity water. |
| Unexpected peaks in HPLC/LC-MS analysis | Presence of degradation products. | 1. Review Experimental Conditions: Check for potential stressors like extreme pH, high temperature, or prolonged incubation. 2. Conduct a Forced Degradation Study: Intentionally expose the compound to harsh conditions (acid, base, heat, oxidation, light) to identify potential degradation products and pathways. |
Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| DMSO | -80°C | Up to 6 months | Use anhydrous DMSO. Store in tightly sealed, single-use aliquots to prevent moisture absorption and freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month | Use anhydrous DMSO. Store in tightly sealed, single-use aliquots. |
| Aqueous Buffer | 2-8°C or 37°C | Compound- and buffer-specific | Stability must be experimentally determined. Prepare fresh for each experiment whenever possible. |
Experimental Protocols
Protocol 1: Assessing Stability in DMSO Stock Solution
This protocol outlines a method to evaluate the stability of this compound in DMSO over time.
-
Preparation of Stock Solution: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Distribute the solution into multiple small, tightly sealed amber vials to create single-use aliquots.
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze one aliquot using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as your baseline.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C and -80°C).
-
Sample Analysis at Time Points: At specified intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Data Analysis: Analyze the samples using the same HPLC/LC-MS method as the T=0 sample. Calculate the percentage of the compound remaining by comparing the peak area of the parent compound at each time point to the peak area at T=0.
Protocol 2: Assessing Stability in Aqueous Experimental Buffer
This protocol provides a framework to determine the stability of this compound in your specific aqueous buffer.
-
Preparation of Working Solution: Prepare your complete experimental buffer (e.g., PBS, pH 7.4). Spike the buffer with a small volume of a concentrated DMSO stock of this compound to achieve the final working concentration. Ensure the final DMSO concentration is minimal (<0.1%).
-
Incubation: Incubate the working solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, exposure to lab light).
-
Sample Collection: Collect aliquots at various time points relevant to your experiment's duration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately stop potential degradation in the collected samples. A common method is to add an equal volume of a cold organic solvent like acetonitrile, which can also precipitate proteins. Store quenched samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using a sensitive and specific method like LC-MS/MS. Plot the percentage of compound remaining versus time to determine the stability profile under your experimental conditions.
Visualized Workflows
References
preventing aggregation of PROTACs containing (S,R,S)-Ahpc-C4-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing the (S,R,S)-Ahpc-C4-NH2 linker, a common von Hippel-Lindau (VHL) E3 ligase ligand conjugate. Aggregation of these complex molecules is a frequent challenge that can impact experimental results and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of our PROTAC stock solution upon storage. What could be the cause?
A1: Precipitation of PROTAC stock solutions, particularly those containing hydrophobic moieties, is often due to poor aqueous solubility. PROTACs are often large molecules that fall "beyond the rule of five," predisposing them to limited solubility and subsequent aggregation. While the this compound linker component itself in its salt form may have reasonable solubility, the overall physicochemical properties of the final PROTAC molecule dictate its solubility. Factors such as the properties of the target protein ligand and the overall hydrophobicity of the molecule can lead to poor solubility in common solvents like DMSO, especially at high concentrations or during freeze-thaw cycles.
Q2: Our PROTAC shows good in vitro binding but poor cellular degradation activity. Could aggregation be the issue?
A2: Yes, aggregation is a likely culprit. If your PROTAC is aggregating in the cell culture media, its effective concentration is significantly reduced, leading to diminished cellular permeability and target engagement. This can manifest as a disconnect between biochemical assays (where solubility might be maintained) and cell-based experiments.
Q3: What are the key factors influencing the aggregation of PROTACs containing this compound?
A3: Several factors can contribute to the aggregation of these VHL-recruiting PROTACs:
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Intrinsic Physicochemical Properties: High molecular weight, low polarity, and a high number of rotatable bonds can all contribute to poor solubility and a higher propensity for aggregation.
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Linker Composition: While the C4 alkyl linker provides a certain degree of flexibility for ternary complex formation, its hydrophobic nature can decrease the overall solubility of the PROTAC.
-
Target Protein Ligand: The properties of the ligand binding to the protein of interest (POI) play a significant role. A highly hydrophobic POI ligand will increase the aggregation tendency of the entire PROTAC molecule.
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Formulation and Handling: Improper storage, solvent choice, and handling procedures can induce aggregation.
Q4: How can we improve the solubility and prevent the aggregation of our this compound containing PROTAC?
A4: A multi-pronged approach is often necessary:
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Chemical Modification: If you are in the design phase, consider adding solubilizing groups to the PROTAC structure, for instance, by modifying the VHL ligand or the POI ligand.
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Formulation Strategies: Employing formulation techniques such as creating amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) can significantly enhance solubility and prevent aggregation.
-
Solvent Optimization: Carefully select a suitable solvent system for your experiments. For in vitro assays, the addition of a small percentage of a co-solvent or a non-ionic surfactant might be beneficial, but this needs to be compatible with your experimental setup.
-
Proper Handling: Prepare fresh solutions when possible, avoid repeated freeze-thaw cycles, and consider sterile filtering of your solutions.
Troubleshooting Guides
Issue 1: Visible Precipitation in PROTAC Stock Solution
This guide provides a systematic approach to troubleshoot and resolve the precipitation of your PROTAC stock solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for PROTAC precipitation.
Experimental Protocols:
1. Solubility Assessment in Alternative Solvents:
-
Objective: To identify a more suitable solvent for your PROTAC.
-
Materials: Your PROTAC, a panel of solvents (e.g., DMSO, DMF, NMP, ethanol), vortex mixer, and a centrifuge.
-
Protocol:
-
Prepare small-scale test solutions of your PROTAC in different solvents at the desired concentration.
-
Vortex thoroughly to ensure maximum dissolution.
-
Visually inspect for any undissolved particles.
-
If precipitation is observed, centrifuge the sample and analyze the supernatant to determine the actual concentration.
-
Select the solvent that provides the best solubility and is compatible with your downstream experiments.
-
2. Optimization of Storage Conditions:
-
Objective: To determine the optimal storage conditions to maintain PROTAC solubility.
-
Protocol:
-
Prepare aliquots of your PROTAC stock solution.
-
Store aliquots under different conditions (e.g., 4°C, -20°C, -80°C).
-
Periodically (e.g., after 24 hours, 1 week) check for precipitation.
-
For frozen stocks, assess solubility after one or more freeze-thaw cycles.
-
Issue 2: Poor Cellular Activity Despite Good In Vitro Binding
This guide helps to determine if aggregation in cell culture media is the cause for the discrepancy between in vitro and cellular results.
Experimental Workflow
Caption: Workflow to diagnose aggregation-related poor cellular activity.
Experimental Protocols:
1. Dynamic Light Scattering (DLS) Analysis:
-
Objective: To detect the presence of PROTAC aggregates in cell culture media.
-
Materials: Your PROTAC, cell culture media (with and without serum), DLS instrument.
-
Protocol:
-
Prepare your PROTAC solution in the relevant cell culture media at the final experimental concentration.
-
Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for a relevant period.
-
Analyze the sample using a DLS instrument to determine the particle size distribution. The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.
-
2. Formulation with Solubilizing Excipients:
-
Objective: To improve the solubility of the PROTAC in aqueous media for cellular assays.
-
Materials: Your PROTAC, solubilizing agents (e.g., Kolliphor® EL, Solutol® HS 15), sterile PBS.
-
Protocol:
-
Prepare a concentrated stock solution of your PROTAC in a suitable organic solvent (e.g., DMSO).
-
Separately, prepare a stock solution of the solubilizing agent in sterile PBS.
-
Slowly add the PROTAC stock solution to the solubilizing agent solution while vortexing to form a micellar formulation.
-
Further dilute this formulation in cell culture media for your experiments.
-
Note: Always include a vehicle control with the solubilizing agent alone to account for any effects of the excipient on the cells.
-
Quantitative Data Summary
The following table summarizes hypothetical solubility data for a VHL-recruiting PROTAC containing this compound in different solvent systems and formulations. This data is for illustrative purposes to guide your experimental design.
| Formulation/Solvent | PROTAC Concentration (µM) | Solubility | Visual Observation |
| 100% DMSO | 10,000 | > 10 mM | Clear Solution |
| PBS (pH 7.4) | 100 | < 1 µM | Immediate Precipitation |
| Cell Culture Media + 10% FBS | 10 | ~ 5 µM | Fine Precipitate after 1h |
| 2% Kolliphor® EL in PBS | 100 | > 100 µM | Clear Solution |
| 10% HPMCAS Amorphous Solid Dispersion | N/A | Significantly Increased | N/A |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes for research professionals. All experimental procedures should be conducted in a safe and appropriate laboratory setting.
Technical Support Center: Optimizing PROTAC Efficacy with (S,R,S)-Ahpc-C4-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the (S,R,S)-Ahpc-C4-NH2 E3 ligase ligand-linker conjugate in their Proteolysis Targeting Chimera (PROTAC) experiments. This resource is intended for scientists and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound based PROTACs. The (S,R,S)-Ahpc moiety serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "-C4-NH2" represents a 4-carbon alkyl amine linker, which can impart a degree of rigidity to the PROTAC molecule.
Issue 1: Low or No Target Protein Degradation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length or Rigidity: The C4 linker may be too short or too rigid to allow for the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL). | 1. Synthesize PROTACs with varying linker lengths: Compare the C4 linker with longer, more flexible linkers (e.g., PEG-based or longer alkyl chains) to assess the impact on degradation.[1][2][3] 2. Modify linker composition: Introduce different functional groups into the linker to alter its properties.[2][4] |
| Poor Cell Permeability: The physicochemical properties of the final PROTAC, influenced by the linker, may limit its ability to cross the cell membrane. | 1. Perform cell permeability assays: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. 2. Modify the PROTAC structure: Incorporate moieties known to improve cell permeability. |
| Inefficient Ternary Complex Formation: The geometry imposed by the rigid C4 linker may not be conducive to productive interactions between the target protein and VHL. | 1. Conduct biophysical assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to directly measure ternary complex formation and stability. 2. Computational Modeling: Employ molecular modeling to predict the conformation of the ternary complex and identify potential steric clashes. |
| Ineffective Ubiquitination: Even if a ternary complex forms, the lysine residues on the target protein may not be accessible for ubiquitination. | 1. Perform in-cell or in-vitro ubiquitination assays: Directly assess the ubiquitination status of the target protein after PROTAC treatment. |
| Proteasome Inhibition: The degradation of the target protein is dependent on a functional ubiquitin-proteasome system. | 1. Co-treat with a proteasome inhibitor (e.g., MG132): If the target protein levels are rescued in the presence of a proteasome inhibitor, it confirms that the degradation is proteasome-dependent. |
Issue 2: The "Hook Effect"
The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations. This is often caused by the formation of unproductive binary complexes (Target-PROTAC or VHL-PROTAC) that predominate over the productive ternary complex.
| Potential Cause | Troubleshooting Steps |
| High PROTAC Concentrations: Excess PROTAC molecules saturate both the target protein and the E3 ligase, preventing the formation of the ternary complex. | 1. Perform a detailed dose-response curve: Titrate the PROTAC over a wide range of concentrations to identify the optimal concentration for maximal degradation (DCmax) and the concentration at which the hook effect begins. |
| Low Cooperativity: The linker does not effectively promote favorable protein-protein interactions between the target and VHL. | 1. Re-evaluate linker design: A more rigid linker like the C4-NH2 might, in some contexts, pre-organize the PROTAC for better binding, but in others, it may lack the flexibility to achieve positive cooperativity. Experiment with linkers of varying flexibility. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the (S,R,S)-Ahpc moiety in my PROTAC?
The (S,R,S)-Ahpc (amino-hydroxy-pipecolinic acid) component is a well-characterized ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By incorporating this ligand, your PROTAC is designed to hijack the VHL E3 ligase to induce the ubiquitination and subsequent degradation of your target protein.
Q2: How does the rigidity of the C4-NH2 linker impact my PROTAC's efficacy?
Linker rigidity can have a significant and sometimes unpredictable impact on PROTAC performance.
-
Potential Advantages: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially leading to a more stable ternary complex and enhanced degradation. It may also improve metabolic stability.
-
Potential Disadvantages: A rigid linker may lack the conformational flexibility required to allow the target protein and E3 ligase to adopt a productive orientation for ubiquitin transfer. This can lead to reduced degradation efficiency. There can also be a trade-off between linker rigidity, cell permeability, and ternary complex stability.
Q3: My biochemical assays show good ternary complex formation, but I don't observe degradation in cells. What could be the issue?
This is a common challenge in PROTAC development. Several factors could contribute to this discrepancy:
-
Cell Permeability: The PROTAC may not be efficiently entering the cells.
-
Intracellular Localization: The PROTAC, target protein, and VHL may not be co-localized in the same cellular compartment. VHL is predominantly cytosolic, so if your target is nuclear, the PROTAC must be able to facilitate this interaction.
-
Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The PROTAC could be rapidly metabolized within the cell.
Q4: What are the key parameters I should measure to assess the efficacy of my this compound based PROTAC?
To thoroughly evaluate your PROTAC, you should aim to determine the following:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Ternary Complex Affinity and Cooperativity: The binding affinity of the ternary complex and the degree to which the binding of one protein enhances the binding of the other.
-
Rate of Degradation: The time required to achieve significant protein degradation.
Quantitative Data Summary
The following table presents representative data illustrating the impact of linker length and composition on PROTAC efficacy for VHL-based degraders. Note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α | VHL | Alkyl | 9 | 140 µM (IC50) | - | |
| Estrogen Receptor α | VHL | Alkyl | 16 | 26 µM (IC50) | >75 | |
| Estrogen Receptor α | VHL | Alkyl | >16 | >200 µM (IC50) | - | |
| BRD4 | VHL | Methylene | 4 | ~1 µM | >75 | |
| H-PGDS | Pomalidomide | Flexible | - | 17.3 pM | ~95 | |
| H-PGDS | Pomalidomide | Rigid | - | Potent | ~95 |
Key Experimental Protocols
1. Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
2. In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay determines if the target protein is ubiquitinated upon PROTAC treatment.
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate) for a specified time.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot, probing with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.
3. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.
-
Immobilization: Immobilize the VHL E3 ligase on an SPR sensor chip.
-
Binary Interactions: Inject the PROTAC alone to measure its binding to VHL. In a separate experiment, inject the target protein alone to check for non-specific binding.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein over the VHL-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance during ternary complex formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial obstruction or repulsion between atoms or groups of atoms within a molecule or between interacting molecules that prevents a stable interaction.[1] In ternary complex formation, such as with Proteolysis Targeting Chimeras (PROTACs) or molecular glues, steric hindrance can occur when the physical bulk of the degrader molecule, the target protein (Protein of Interest - POI), or the E3 ligase prevents the formation of a productive ternary complex (POI-Degrader-E3 Ligase).[2][3] This obstruction can arise from a poorly optimized linker, incorrect attachment points, or unfavorable conformational changes.[2][4]
Q2: How does the linker in a PROTAC influence steric hindrance?
A2: The linker is a critical component in PROTAC design that directly impacts the potential for steric hindrance. Its length, composition, and attachment points determine the spatial orientation of the target protein relative to the E3 ligase.
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Too short: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing them from binding simultaneously to the PROTAC.
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Too long: While a very long linker might avoid direct clashes, it can introduce excessive flexibility, which may not be optimal for forming a stable and productive ternary complex, potentially leading to an entropic penalty.
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Composition and Rigidity: The chemical makeup of the linker (e.g., PEG, alkyl, or more rigid structures like piperazine) affects its flexibility and conformational preferences. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost.
Q3: What is the "hook effect" and how does it relate to ternary complex formation?
A3: The "hook effect" is a phenomenon observed in many proximity-based assays where the signal for ternary complex formation decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes (POI-PROTAC and E3-PROTAC) which predominate over the desired ternary complex. This effect can sometimes be misinterpreted as low efficacy or steric hindrance at high concentrations.
Q4: Can a stable ternary complex form but still not lead to target degradation?
A4: Yes, this is a common challenge. The formation of a stable ternary complex does not guarantee efficient target degradation. The geometry of the complex must be "productive," meaning the target protein's lysine residues must be accessible to the E3 ligase's ubiquitination machinery. If steric hindrance prevents the correct orientation for ubiquitin transfer, degradation will be inefficient despite strong binding in the ternary complex.
Q5: How can computational modeling help in overcoming steric hindrance?
A5: Computational modeling is a powerful tool for the rational design of degraders to avoid steric hindrance. Techniques like molecular dynamics (MD) simulations and protein-protein docking can predict the three-dimensional structure of the ternary complex. These models can help identify potential steric clashes, optimize linker length and composition, and predict favorable protein-protein interactions before synthesis, thus saving time and resources.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes.
| Problem | Potential Cause | Suggested Solution |
| No or weak ternary complex formation observed in biochemical/biophysical assays (e.g., SPR, ITC, TR-FRET). | Steric Clash: The linker is too short or rigid, causing a physical clash between the target protein and the E3 ligase. | Synthesize and test a library of PROTACs with varying linker lengths and compositions to identify an optimal linker that allows for productive complex formation. |
| Incorrect Linker Attachment Point: The linker is attached to a position on the warhead or E3 ligase ligand that sterically obstructs the binding of one of the proteins. | Re-evaluate the structure of the binary complexes and choose solvent-exposed positions for linker attachment that are less likely to interfere with binding. | |
| Protein Quality Issues: The target protein or E3 ligase is aggregated, misfolded, or inactive. | Verify protein quality using techniques like Dynamic Light Scattering (DLS) to check for aggregation and ensure proteins are active. | |
| "Hook effect" observed in dose-response curves. | High PROTAC Concentration: Excess PROTAC leads to the formation of binary complexes at the expense of the ternary complex. | Perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and degradation. |
| Low Cooperativity: The interaction between the target and E3 ligase in the complex is not strong enough to overcome the formation of binary complexes. | Redesign the PROTAC to promote favorable protein-protein interactions, which can increase cooperativity and stabilize the ternary complex. | |
| Ternary complex forms in biochemical assays but no target degradation is observed in cells. | Poor Cell Permeability/Stability: The PROTAC may not be entering the cells or is being rapidly metabolized. | Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™. Evaluate compound stability with LC-MS/MS. |
| "Unproductive" Ternary Complex Geometry: The complex forms but the orientation of the target and E3 ligase is not suitable for ubiquitination due to steric constraints. | Modify the linker design (length, rigidity, attachment points) to alter the geometry of the ternary complex and facilitate ubiquitin transfer. | |
| Low Cellular Protein Expression: The levels of the target protein or E3 ligase in the cell model are insufficient. | Use Western Blotting to confirm the expression levels of both proteins. Consider using a cell line with higher expression or overexpressing the proteins. | |
| Inconsistent results between different assay formats (e.g., biochemical vs. cellular). | Different Experimental Conditions: Purified proteins in a biochemical assay may not fully represent the cellular environment. | Validate findings using a combination of in vitro and in-cell assays to get a more complete picture of ternary complex formation and function. |
Data Presentation: Linker Length and Ternary Complex Affinity
The following table summarizes hypothetical data from a Surface Plasmon Resonance (SPR) experiment, illustrating the impact of linker length on the binding affinities of a PROTAC series.
| PROTAC ID | Linker Type | Linker Length (atoms) | Binary KD (Target, nM) | Binary KD (E3 Ligase, nM) | Ternary KD (nM) | Cooperativity (α) |
| PROTAC-A | PEG | 8 | 50 | 150 | >1000 | <1 |
| PROTAC-B | PEG | 12 | 52 | 145 | 85 | 1.7 |
| PROTAC-C | PEG | 16 | 48 | 155 | 25 | 6.2 |
| PROTAC-D | Alkyl | 16 | 55 | 160 | 40 | 4.0 |
| PROTAC-E | PEG | 20 | 51 | 148 | 70 | 2.1 |
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KD (Target/E3 Ligase): Dissociation constant for the binary interaction.
-
KD (Ternary): Dissociation constant for the ternary complex.
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Cooperativity (α): Calculated as (Binary KD of E3 Ligase) / (Ternary KD). An α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation using Surface Plasmon Resonance (SPR)
This protocol provides a general method for measuring the kinetics and affinity of ternary complex formation.
Objective: To determine the dissociation constant (KD) for the ternary complex and assess cooperativity.
Materials:
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SPR instrument and sensor chips (e.g., CM5, NTA)
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Immobilization buffer (e.g., HBS-EP+)
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Running buffer (e.g., HBS-EP+ with 2% DMSO)
-
Purified, high-quality E3 ligase (e.g., VHL or CRBN complex)
-
Purified, high-quality target protein (POI)
-
PROTAC of interest dissolved in 100% DMSO
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the E3 ligase onto the chip surface to a target response level.
-
Deactivate any remaining active groups on the surface.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
Regenerate the surface between injections if necessary.
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Fit the sensorgram data to a 1:1 binding model to determine the binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with a serial dilution of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (ternary KD).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3 Ligase) / (Ternary KD).
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for ternary complex issues.
Caption: Logic diagram for linker design to avoid steric hindrance.
References
Technical Support Center: Enhancing Cell Permeability of VH032-C4-NH2 Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VH032-C4-NH2 containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are my VH032-C4-NH2 based PROTACs exhibiting low cell permeability?
A1: PROTACs, including those containing the VH032 E3 ligase ligand, often operate in a chemical space "beyond the rule of five," characterized by high molecular weight (MW > 800 Da), a large number of hydrogen bond donors (HBDs) and acceptors (HBAs), and increased polar surface area.[1][2][3] These properties are generally associated with poor passive diffusion across the cell membrane. Specifically for VH032-based PROTACs, the inherent characteristics of the ligand and the often long, flexible linkers used can contribute to reduced permeability.[4][5]
Q2: What are the key physicochemical properties I should consider to improve the permeability of my VH032-based PROTACs?
A2: To enhance cell permeability, it is crucial to focus on optimizing the following physicochemical properties:
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Lipophilicity (LogP/LogD): While increased lipophilicity can improve membrane partitioning, an optimal range should be targeted. Excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding.
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Polar Surface Area (PSA): Minimizing the PSA is a key strategy to improve permeability. This can be achieved by modifying the linker and the warhead.
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Intramolecular Hydrogen Bonding (IMHB): Designing PROTACs that can form intramolecular hydrogen bonds can effectively shield polar groups, reducing the effective PSA and promoting a more "membrane-friendly" conformation. This "chameleon-like" behavior allows the molecule to adapt to different environments.
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Molecular Weight (MW) and Rotatable Bonds: While inherently large, efforts to reduce the MW and the number of rotatable bonds in the linker can be beneficial.
Q3: How can I experimentally assess the cell permeability of my PROTACs?
A3: Several in vitro assays can be employed to evaluate the cell permeability of your PROTACs:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for initial screening.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium resembling the human small intestine. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport mechanisms.
Troubleshooting Guide
This guide provides solutions to common issues encountered when developing cell-permeable VH032-C4-NH2 containing PROTACs.
| Problem | Possible Cause | Suggested Solution |
| Low cellular activity despite potent in vitro binding and degradation. | Poor cell permeability of the PROTAC. | 1. Modify the Linker: Experiment with different linker compositions and lengths. Replacing flexible PEG linkers with shorter, more rigid alkyl or cyclic linkers can improve permeability. 2. Amide-to-Ester Substitution: Replace an amide bond in the linker with an ester. This reduces the number of hydrogen bond donors and can significantly increase permeability. 3. Introduce Intramolecular Hydrogen Bonds: Design the linker to promote the formation of intramolecular hydrogen bonds, which can shield polar groups. |
| High inter-experimental variability in cellular assays. | Poor aqueous solubility of the PROTAC leading to inconsistent dosing concentrations. | 1. Optimize Lipophilicity: Modify the PROTAC structure to achieve an optimal LogP/LogD value, balancing permeability and solubility. 2. Formulation Strategies: Explore the use of formulation vehicles such as DMSO, cyclodextrins, or other solubilizing agents. Ensure consistent preparation of stock and working solutions. |
| PROTAC shows good permeability in PAMPA but poor cellular activity. | 1. The PROTAC is a substrate for cellular efflux transporters. 2. The PROTAC is metabolically unstable within the cell. | 1. Perform Caco-2 Assay: This assay can identify if the PROTAC is subject to active efflux. If so, structural modifications may be necessary to avoid recognition by efflux pumps. 2. Assess Metabolic Stability: Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic liabilities of the PROTAC. Modify the structure at metabolically susceptible sites. |
Quantitative Data Summary
The following table summarizes the impact of specific modifications on the permeability of VH032-based PROTACs, as reported in the literature.
| Modification Strategy | Parent PROTAC (Example) | Modified PROTAC (Example) | Permeability Change (Pe x 10-6 cm/s) | Reference |
| Amide-to-Ester Substitution | Amide-containing PROTAC | Ester-containing PROTAC | ~1.5 to 2-fold increase | |
| Linker Length Reduction | PROTAC with longer PEG linker | PROTAC with shorter PEG linker | Permeability was reduced by half with one or two additional PEG units. | |
| Linker Composition | PROTAC with PEG linker | PROTAC with alkyl linker | In one study, an alkyl linker resulted in lower permeability than a short PEG linker. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for assessing the passive permeability of VH032-based PROTACs.
Materials:
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PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)
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Acceptor plate (96-well, low-binding)
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Lecithin in dodecane solution (or other suitable lipid mixture)
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Phosphate-buffered saline (PBS), pH 7.4
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PROTAC stock solutions in DMSO
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Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
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Prepare the Donor Plate: Carefully apply 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the entire membrane surface is coated.
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Prepare Donor Solutions: Dilute the PROTAC stock solutions in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
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Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
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Start the Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
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Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
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Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
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Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
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Calculate Permeability (Pe): The apparent permeability coefficient (Pe) can be calculated using established equations that take into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a VH032-containing PROTAC.
Troubleshooting Workflow for Low Cell Permeability
Caption: A logical workflow for troubleshooting low cell permeability of PROTACs.
Strategies to Enhance PROTAC Permeability
Caption: Key medicinal chemistry strategies to improve PROTAC cell permeability.
References
- 1. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Critical Choice of Linker Length for (S,R,S)-Ahpc-Based PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical determinant of a PROTAC's efficacy is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of (S,R,S)-Ahpc-NH2, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, with varying alkyl linker lengths (C2, C4, C6, and C8).
While a direct head-to-head comparison of (S,R,S)-Ahpc-NH2 with C2, C4, C6, and C8 linkers within a single experimental system is not extensively documented in publicly available literature, this guide synthesizes the current understanding of linker length optimization. We present a specific case study for a C6-linker-based PROTAC and provide general principles to inform the rational selection of linker length for researchers, scientists, and drug development professionals.
The Influence of Linker Length on PROTAC Efficacy
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] An optimal linker length is essential for inducing efficient ubiquitination and subsequent degradation of the target protein.[1][2]
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Short Linkers (e.g., C2): A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, thereby reducing or abrogating degradation activity.
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Long Linkers (e.g., C8 and beyond): Conversely, an excessively long and flexible linker may not effectively bring the target protein and E3 ligase into the optimal proximity and orientation required for efficient ubiquitin transfer. This can result in the formation of non-productive ternary complexes where the lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.
The ideal linker length is therefore a delicate balance that is highly dependent on the specific target protein and the chosen warhead. Empirical testing of various linker lengths is often a necessary step in the optimization of a novel PROTAC.
Case Study: (S,R,S)-Ahpc(Me)-C6-NH2 in FBXO22 Degradation
A study investigating the degradation of the F-box protein FBXO22 provides quantitative data for a PROTAC utilizing a C6 linker attached to a methylated (S,R,S)-Ahpc VHL ligand. This PROTAC demonstrated potent and selective degradation of FBXO22.
| PROTAC Component | Linker Length | Target Protein | Cell Line | DC50 | Dmax | Reference |
| (S,R,S)-Ahpc(Me)-NH2 | C6 | FBXO22 | Jurkat | 77 nM | 99% | [3] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
This data highlights the potential of the C6 linker in facilitating potent protein degradation. However, it is important to note that the optimal linker length can vary for different target proteins.
Experimental Protocols
To aid researchers in the evaluation of PROTACs with different linker lengths, detailed methodologies for key experiments are provided below.
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Methodology:
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Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTACs with different linker lengths (e.g., C2, C4, C6, C8) in cell culture medium. Include a vehicle control (e.g., DMSO).
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Treat the cells with the PROTACs or vehicle for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
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After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
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Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
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Determine the protein concentration of the supernatants using a bicinchoninic acid (BCA) protein assay.
-
-
SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Methodology:
-
Reagents and Proteins:
-
Recombinant purified target protein (e.g., His-tagged).
-
Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC (VCB) complex, GST-tagged).
-
PROTACs with different linker lengths.
-
TR-FRET donor antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor (e.g., anti-GST-d2).
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the target protein and the E3 ligase complex.
-
Add serial dilutions of the PROTACs.
-
Incubate the mixture to allow for complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined. A "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and a relevant signaling pathway.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Simplified FBXO22 signaling pathway and PROTAC intervention.
References
A Comparative Analysis of (S,R,S)-Ahpc-C4-NH2 and PEG Linkers in PROTAC Efficiency
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Proteolysis-Targeting Chimeras
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically influenced by the linker component that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice of linker dictates the spatial orientation of the ternary complex, impacting its stability and the subsequent ubiquitination and degradation of the target protein. This guide provides an objective comparison of two distinct linker types: the rigid, alkyl-based (S,R,S)-Ahpc-C4-NH2 and the flexible, hydrophilic polyethylene glycol (PEG) linkers, with a focus on their impact on PROTAC efficiency.
Executive Summary
This guide delves into the structural and functional differences between the this compound linker and various PEG linkers in the context of PROTACs targeting the Polycomb repressive complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). Experimental data from published studies are presented to offer a quantitative comparison of their degradation efficiency, highlighting the nuanced interplay between linker composition, length, and PROTAC activity. Detailed experimental protocols for key assays are also provided to aid researchers in their own investigations.
Linker Characteristics at a Glance
| Feature | This compound | PEG Linkers |
| Composition | Incorporates the (S,R,S)-AHPC based VHL ligand with a 4-carbon alkyl chain.[1][2] | Composed of repeating ethylene glycol units.[3][4] |
| Flexibility | Generally considered more rigid due to the alkyl chain. | Highly flexible, with flexibility increasing with the number of PEG units.[3] |
| Hydrophilicity | More hydrophobic compared to PEG linkers. | Hydrophilic, which can improve solubility and cell permeability. |
| Synthetic Accessibility | Can be synthesized as a ready-to-use building block incorporating the VHL ligand. | A wide variety of bifunctional PEG linkers of different lengths are commercially available, facilitating modular PROTAC synthesis. |
Quantitative Comparison of PROTAC Efficiency
The following table summarizes the degradation efficiency of EED-targeting PROTACs utilizing either the this compound linker or a PEG-based linker. The data is extracted from studies by Hsu et al. (2019) and Potjewyd et al. (2020).
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | This compound | EED | Karpas422 | 57 | >95 | Hsu et al., 2019 |
| UNC6852 | PEG-based | EED | HeLa | ~5000 (for 80% degradation) | ~80 | Potjewyd et al., 2020 |
Analysis:
Based on the available data for EED degradation, the PROTAC utilizing the this compound linker ("PROTAC 1") demonstrates significantly higher potency (lower DC50 value) compared to the PEG-linked PROTAC ("UNC6852"). Both PROTACs achieve a high maximal degradation (Dmax) of the target protein. This suggests that for the specific target and E3 ligase combination, the more rigid and hydrophobic nature of the Ahpc-C4-NH2 linker may facilitate a more optimal ternary complex formation, leading to more efficient degradation. However, it is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and these findings for EED may not be generalizable to all targets. Further studies with a systematic variation of PEG linker lengths would be beneficial for a more comprehensive comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmlli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-EED)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice to ensure complete cell lysis.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-EED)
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Western blotting reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Cell Lysis: Lyse the cells as described in the Western Blotting protocol.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to form an antibody-protein complex.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads.
-
Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein. An increase in the ubiquitination signal in PROTAC-treated samples compared to the control indicates successful PROTAC-mediated ubiquitination.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and quantify the formation of the Target Protein:PROTAC:E3 Ligase ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding of the PROTAC to the target protein and the E3 ligase, providing thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): Immobilizes one component (e.g., E3 ligase) on a sensor chip and flows the other components (target protein and PROTAC) over the surface to measure binding kinetics and affinity.
-
NanoBRET™/FRET Assays: Proximity-based cellular assays that measure the energy transfer between a donor and an acceptor molecule tagged to the target protein and E3 ligase, respectively. An increase in signal indicates the formation of the ternary complex in live cells.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Caption: Logical Relationship of Linker Properties
Conclusion
The selection of an appropriate linker is a critical step in the development of potent and effective PROTACs. This guide has provided a comparative overview of the alkyl-based this compound linker and the more commonly used PEG linkers, with a focus on their application in targeting the EED protein. The presented data suggests that for this particular target, the more rigid Ahpc-C4-NH2 linker may offer superior potency. However, the principles of PROTAC design are highly context-dependent, and the optimal linker must be empirically determined for each new target and E3 ligase combination. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers to systematically evaluate and optimize their PROTAC design, ultimately accelerating the discovery of novel protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL Ligands: (S,R,S)-Ahpc-C4-NH2 and Other Key Molecules in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of (S,R,S)-Ahpc-C4-NH2, a derivative of the widely used VH032 ligand, against other prominent VHL ligands, supported by available experimental data and detailed methodologies for key evaluative assays.
Introduction to VHL Ligands and PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the crucial first step in this process, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The affinity of the E3 ligase ligand for its target is a key parameter influencing the efficiency of this process.
Quantitative Comparison of VHL Ligands
The following table summarizes key binding affinity data for several prominent VHL ligands. It is important to note that this data is compiled from various sources and experimental conditions may differ, precluding direct head-to-head comparison in some cases.
| VHL Ligand | Alias | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| This compound | VH032-C4-NH2 | Data not publicly available in a direct comparative study | - | - |
| VH032 | - | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH101 | - | 44 nM | Not Specified | [1] |
| VH298 | - | 80-90 nM | Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) | [2] |
Note: The absence of publicly available, direct comparative binding data for this compound against other VHL ligands under identical experimental conditions is a current limitation in the field. Efficacy of a PROTAC is determined by a multitude of factors beyond binary binding affinity, including linker composition, target protein binding affinity, and cellular permeability.
Signaling Pathways and Experimental Workflows
To evaluate the efficacy of different VHL ligands within a PROTAC construct, a series of experiments are typically performed. These assays assess the ligand's ability to bind to VHL, facilitate the formation of a stable ternary complex, and ultimately induce the degradation of the target protein in a cellular context.
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow to compare VHL ligands typically involves synthesizing PROTACs with the different ligands while keeping the target binder and linker constant. These PROTACs are then subjected to a series of in vitro and cellular assays.
Caption: Experimental workflow for comparing VHL ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VHL ligands. Below are protocols for key experiments.
Protocol 1: VHL Ligand Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To determine the equilibrium dissociation constant (Kd) of the VHL ligand for the VHL protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified VHL-EloB-EloC (VBC) complex.
-
VHL ligands (this compound, VH032, VH101, etc.) dissolved in an appropriate solvent (e.g., DMSO).
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (EDC, NHS, ethanolamine).
Method:
-
Immobilization of VBC Complex:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the VBC protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the VHL ligand in running buffer.
-
Inject the ligand solutions over the immobilized VBC surface, from the lowest to the highest concentration.
-
Include a buffer-only injection for baseline subtraction.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface between different ligand injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the experimental data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 2: Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters of ternary complex formation and assess cooperativity.
Materials:
-
Isothermal titration calorimeter.
-
Purified VBC complex, target protein, and PROTAC.
-
ITC buffer (dialysis buffer for all proteins and solvent for the PROTAC should be identical).
Method:
-
Sample Preparation:
-
Dialyze all protein samples extensively against the same ITC buffer.
-
Dissolve the PROTAC in the same buffer.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations (Controls):
-
Titrate the PROTAC into the VBC solution to determine the binary binding affinity.
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity.
-
-
Ternary Complex Titration:
-
Fill the ITC cell with a solution of the VBC complex and the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration by injecting the PROTAC into the protein mixture.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.
-
Protocol 3: Cellular Protein Degradation by Western Blot (for DC₅₀ and Dₘₐₓ Determination)
Objective: To quantify the concentration-dependent degradation of a target protein induced by a PROTAC in cells.
Materials:
-
Cell line expressing the target protein.
-
PROTACs with different VHL ligands.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Method:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[3][4]
-
Conclusion
The selection of an appropriate VHL ligand is a critical step in the design of effective PROTACs. While VH032, VH101, and VH298 have been well-characterized, the public availability of direct comparative data for newer ligands like this compound is limited. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies. A thorough evaluation of binding affinity, ternary complex formation, and cellular degradation efficiency is essential for identifying the optimal VHL ligand for a given target and advancing the development of novel protein-degrading therapeutics.
References
A Researcher's Guide to Validating Ternary Complex Formation: A Comparative Analysis Featuring (S,R,S)-Ahpc-C4-NH2
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the validation of ternary complex formation is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of key biophysical methods used for this purpose, with a focus on the utility of the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-C4-NH2.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a prerequisite for this process. Therefore, robust and quantitative methods to characterize this interaction are essential for PROTAC design and optimization.
This compound is a derivative of the well-established VHL ligand VH032, incorporating a 4-carbon linker with a terminal amine group, making it a versatile building block for the synthesis of VHL-recruiting PROTACs. While direct head-to-head comparative data for this compound across various biophysical assays is limited in publicly available literature, this guide will compare the underlying principles and experimental considerations of key validation techniques, using data from closely related VHL ligands to provide a practical framework for its evaluation.
Comparative Analysis of Techniques for Ternary Complex Validation
Several biophysical techniques are routinely employed to validate and quantify the formation of PROTAC-induced ternary complexes. The choice of method often depends on factors such as the availability of reagents, required throughput, and the specific parameters to be measured (e.g., affinity, kinetics, or thermodynamics).
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff), Cooperativity (α) | Label-free, real-time kinetic data, high sensitivity. | Requires specialized equipment, protein immobilization can affect activity, potential for mass transport limitations. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor fluorophore on one binding partner and an acceptor fluorophore on another when in close proximity. | Binding Affinity (EC50/IC50), Ternary Complex Stability | Homogeneous assay format, high throughput, sensitive. | Requires fluorescently labeled proteins or antibodies, potential for assay interference from compounds. |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where excitation of a donor bead generates singlet oxygen, which diffuses to an acceptor bead in proximity, leading to light emission. | Binding Affinity (EC50/IC50), Ternary Complex Formation | Homogeneous, highly sensitive, high throughput. | Can be sensitive to light and oxygen, potential for assay interference. |
Performance Data for VHL Ligands in Ternary Complex Formation
| Compound | Assay | Target Protein | E3 Ligase | Key Findings |
| VH032 | TR-FRET | - | VHL | Ki of 18.9 nM for binding to VHL.[1] |
| VH032 amine ((S,R,S)-AHPC) | TR-FRET | - | VHL | Ki of 5.7 µM, indicating lower affinity than the acetylated VH032.[1] |
| PROTAC with VH032-like ligand (MZ1) | SPR | BRD4 | VHL | Binary KD (PROTAC to VHL) = ~70 nM. Ternary complex formation showed positive cooperativity. |
| PROTAC with (S,R,S)-AHPC(Me)-C6-NH2 | Cellular Degradation Assay | FBXO22 | VHL | DC50 = 77 nM, Dmax = 99%. A TR-FRET assay was also used to confirm ternary complex formation. |
Experimental Protocols
Below are generalized protocols for the three key biophysical assays for validating ternary complex formation. Researchers should optimize these protocols for their specific target protein, PROTAC, and E3 ligase.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified E3 ligase (e.g., VCB complex: VHL, Elongin B, and Elongin C).
-
Recombinant purified target protein.
-
This compound-based PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC to E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with serial dilutions of the PROTAC.
-
Inject the PROTAC-target protein mixture over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kon, koff, and KD for both binary and ternary interactions. Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Protocol
Objective: To quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader.
-
Low-volume, 384-well assay plates.
-
Fluorescently labeled E3 ligase (e.g., His-tagged VCB) and target protein (e.g., GST-tagged).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His) as the donor.
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST) as the acceptor.
-
This compound-based PROTAC.
-
Assay buffer.
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.
-
Add the donor and acceptor antibody pair.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. Fit the data to a suitable model to determine the EC50 for ternary complex formation.
AlphaScreen Protocol
Objective: To detect and quantify ternary complex formation with high sensitivity.
Materials:
-
AlphaScreen-compatible plate reader.
-
384-well ProxiPlates.
-
Biotinylated E3 ligase (e.g., Biotin-VCB).
-
Tagged target protein (e.g., GST-tagged).
-
Streptavidin-coated Donor beads.
-
Anti-tag antibody-conjugated Acceptor beads (e.g., Anti-GST Acceptor beads).
-
This compound-based PROTAC.
-
Assay buffer.
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the biotinylated E3 ligase, tagged target protein, and the PROTAC dilutions.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature.
-
Add a mixture of Streptavidin-Donor beads and anti-tag-Acceptor beads.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-enabled reader.
-
Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration and fit the curve to determine the EC50 for ternary complex formation.
Visualizing Ternary Complex Formation and Validation Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of PROTAC-induced ternary complex formation and a typical experimental workflow for its validation.
References
Measuring VHL Engagement by (S,R,S)-Ahpc-C4-NH2 based PROTACs: A Comparative Guide to TR-FRET and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, accurately quantifying the engagement of a PROTAC (Proteolysis Targeting Chimera) with its intended E3 ligase is paramount. This guide provides a comprehensive comparison of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring the interaction between von Hippel-Lindau (VHL) E3 ligase and PROTACs utilizing the (S,R,S)-Ahpc-C4-NH2 linker. We will delve into the experimental principles, present detailed protocols, and compare the utility of TR-FRET with alternative biophysical assays, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
The Principle of TR-FRET in Measuring VHL-PROTAC Engagement
The TR-FRET assay is a proximity-based method that measures the binding of a PROTAC to VHL.[1] The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a typical VHL engagement assay, a tagged VHL protein complex (e.g., with a His- or GST-tag) is recognized by a specific antibody labeled with a long-lifetime donor fluorophore, such as Terbium (Tb) or Europium (Eu). A fluorescently labeled tracer ligand that binds to the same site on VHL as the PROTAC is used as the acceptor. When the tracer binds to VHL, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. A PROTAC containing a VHL ligand, such as this compound, will compete with the tracer for binding to VHL. This competition disrupts the FRET signal in a dose-dependent manner, allowing for the determination of the PROTAC's binding affinity (IC50).
Quantitative Comparison of VHL-Binding Assays
| Assay Type | Parameter Measured | Typical Values for VHL-binding PROTACs | Advantages | Disadvantages |
| TR-FRET | IC50 (nM) | 1 - 1000 | High-throughput, sensitive, homogeneous format. | Indirect measurement, susceptible to compound fluorescence interference. |
| SPR | K D (nM) , k on (M⁻¹s⁻¹) , k off (s⁻¹) | 1 - 500 | Real-time kinetics, label-free, can determine on/off rates. | Requires protein immobilization, can be complex to optimize. |
| ITC | K D (nM) , ΔH (kcal/mol) , ΔS (cal/mol·deg) , Stoichiometry (n) | 1 - 1000 | Label-free, direct measurement of binding thermodynamics, provides stoichiometry. | Low-throughput, requires larger amounts of protein. |
Experimental Protocols
TR-FRET Assay for VHL-PROTAC Engagement
This protocol is adapted from established methods for measuring PROTAC-E3 ligase interactions and can be optimized for specific reagents and plate readers.
Materials:
-
His-tagged VHL/ElonginB/ElonginC (VBC) complex
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescently labeled VHL tracer ligand (e.g., a derivative of VH032) (acceptor)
-
This compound based PROTAC and control compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound based PROTAC and control compounds in assay buffer.
-
Reagent Preparation:
-
Prepare a working solution of His-VBC complex in assay buffer.
-
Prepare a working solution of Tb-anti-His antibody in assay buffer.
-
Prepare a working solution of the fluorescent tracer in assay buffer. The optimal concentration of the tracer should be empirically determined (typically at its K d value).
-
-
Assay Assembly:
-
Add the this compound based PROTAC or control compound solution to the wells of the 384-well plate.
-
Add the His-VBC complex solution to all wells.
-
Add the fluorescent tracer solution to all wells.
-
Add the Tb-anti-His antibody solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 60 µs).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Alternative Assays for VHL Engagement
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the binding of a PROTAC to VHL.
Procedure Outline:
-
Immobilization: Covalently couple the VBC complex to a sensor chip surface.
-
Binding Analysis: Flow different concentrations of the this compound based PROTAC over the sensor surface and monitor the change in the SPR signal.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a PROTAC to VHL, providing a complete thermodynamic profile of the interaction.
Procedure Outline:
-
Sample Preparation: Prepare a solution of the VBC complex in the ITC cell and a solution of the this compound based PROTAC in the injection syringe, ensuring both are in identical buffer.
-
Titration: Inject small aliquots of the PROTAC solution into the VBC solution at a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of PROTAC to VBC. Fit the data to a binding model to determine the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Workflow and Pathway Diagrams
Conclusion
The TR-FRET assay stands out as a robust and high-throughput method for quantifying the engagement of this compound based PROTACs with the VHL E3 ligase. Its homogeneous format and sensitivity make it ideal for initial screening and lead optimization campaigns. However, for a more in-depth biophysical characterization, orthogonal methods such as SPR and ITC are invaluable. SPR provides crucial kinetic information on the binding event, while ITC offers a complete thermodynamic profile. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their PROTAC's interaction with VHL, enabling the rational design of more potent and effective protein degraders.
References
Navigating the Off-Target Landscape: A Comparative Guide to PROTACs Utilizing VH032-C4-NH2
For researchers, scientists, and drug development professionals, understanding the off-target effects of Proteolysis Targeting Chimeras (PROTACs) is paramount for advancing safe and effective therapeutics. This guide provides a comprehensive comparison of the off-target profiles of PROTACs incorporating the von Hippel-Lindau (VHL) E3 ligase ligand VH032, with a focus on constructs utilizing the VH032-C4-NH2 linker-ligand moiety. We present supporting experimental data, detailed protocols for key assays, and visual aids to clarify complex biological pathways and experimental workflows.
The VH032 ligand is renowned for its high selectivity and binding affinity for the VHL E3 ubiquitin ligase.[1] This inherent specificity is a cornerstone for designing PROTACs with minimal off-target activities. However, the introduction of a linker and a warhead to create a heterobifunctional PROTAC necessitates a thorough evaluation of the entire molecule's selectivity. Off-target effects in PROTACs can arise from the warhead binding to unintended proteins or from the PROTAC molecule inducing the degradation of proteins other than the intended target.
This guide will use the well-characterized VH032-based BET degrader, MZ1, as a primary exemplar to illustrate the off-target profile of VHL-recruiting PROTACs. While not containing the exact C4-NH2 linker, MZ1's linker is attached at the same common vector on VH032, making it a highly relevant case study. We will compare its performance with alternative PROTACs, particularly those recruiting the Cereblon (CRBN) E3 ligase, which are known for a different set of off-target liabilities.
Comparative Analysis of Off-Target Effects
The selectivity of a PROTAC is a critical determinant of its therapeutic window. Off-target degradation can lead to unforeseen toxicity and diminish the clinical viability of a compound. The choice of the E3 ligase ligand is a key factor influencing the off-target profile.
VH032-Based PROTACs: A Profile of High Selectivity
Proteomic studies on VH032-based PROTACs, such as the BET degrader MZ1, have consistently demonstrated a high degree of selectivity. In comprehensive quantitative proteomic analyses, MZ1 was shown to predominantly degrade its intended target, BRD4, with significant selectivity over other BET family members, BRD2 and BRD3, and a general lack of degradation of other proteins.
One of the primary "off-target" effects of the VH032 ligand itself is, in fact, an on-target consequence of VHL inhibition. By binding to VHL, VH032 can prevent the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its stabilization and the subsequent transcription of hypoxia-inducible genes.[1][2] This effect is generally observed at concentrations higher than those required for effective protein degradation by a VH032-based PROTAC.[1][3]
CRBN-Based PROTACs: A Different Off-Target Signature
In contrast, PROTACs utilizing CRBN ligands, such as derivatives of thalidomide or pomalidomide, have a distinct and more widely reported off-target profile. These PROTACs are known to induce the degradation of a set of "neosubstrates" that are not the intended target. Commonly observed off-targets for CRBN-based PROTACs include the translation termination factor GSPT1 and several zinc-finger transcription factors, such as IKZF1 and IKZF3. This off-target degradation is a consequence of the inherent biology of the CRBN E3 ligase when engaged by these ligands.
Quantitative Data Summary
The following table summarizes the comparative off-target profiles of a representative VH032-based PROTAC (MZ1) and a typical CRBN-based PROTAC based on available proteomic data.
| Feature | VH032-based PROTAC (e.g., MZ1) | CRBN-based PROTAC (e.g., Pomalidomide-based) |
| Primary On-Target | High-potency degradation of the intended target protein (e.g., BRD4 for MZ1). | High-potency degradation of the intended target protein. |
| Selectivity within Protein Family | Can exhibit high selectivity for a specific member of a protein family (e.g., BRD4 over BRD2/3). | Selectivity can be variable and often requires extensive optimization. |
| Known Off-Target Degradation | Generally low levels of unintended protein degradation. The primary off-target effect of the VHL ligand is HIF-1α stabilization, which is often an on-target effect of VHL inhibition and occurs at higher concentrations. | Degradation of known neosubstrates including GSPT1, IKZF1, IKZF3, and other zinc-finger proteins. |
| Potential for "Molecular Glue" Effects | Less prone to molecular glue-like off-target effects. | The E3 ligase ligands themselves can act as "molecular glues," inducing degradation of proteins independent of the PROTAC's warhead. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures for assessing off-target effects, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for a VH032-based PROTAC and potential off-target pathways.
Caption: Experimental workflow for quantitative proteomics to identify off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC off-target effects. Below are protocols for two key experiments.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This method allows for the global and unbiased quantification of protein abundance changes following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the VH032-based PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Digestion:
-
Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
c. TMT Labeling:
-
Label the resulting peptide samples with the appropriate TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
d. LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
e. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins, and perform statistical analysis to determine significantly up- or down-regulated proteins in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of the PROTAC with its intended target and potential off-targets in a cellular context.
a. Cell Treatment:
-
Treat intact cells with the VH032-based PROTAC or vehicle control for a defined period (e.g., 1 hour) to allow for target engagement.
b. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
c. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g).
d. Protein Quantification:
-
Collect the supernatant and quantify the amount of the protein of interest (and potential off-targets) using Western blotting or mass spectrometry.
e. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Conclusion
PROTACs based on the VH032 ligand, including those with a C4-NH2 linker, are anticipated to have a favorable off-target profile characterized by high selectivity for their intended targets. This contrasts with the known off-target degradation of neosubstrates associated with many CRBN-based PROTACs. The primary off-target consideration for VH032-based PROTACs is the potential for HIF-1α stabilization, an on-target effect of VHL inhibition that typically occurs at concentrations above those required for degradation. Rigorous experimental evaluation using techniques such as quantitative proteomics and CETSA is essential to fully characterize the selectivity of any novel PROTAC and ensure its suitability for further development. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently navigate the assessment of off-target effects in their PROTAC discovery programs.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Alkyl vs. Ether Linkers in VHL PROTACs: A Comparative Analysis
A deep dive into the performance, permeability, and metabolic stability of alkyl and ether linkers in Von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.
The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their overall efficacy. This guide provides a comparative analysis of two commonly employed linker types in VHL-recruiting PROTACs: alkyl chains and ether-containing (often polyethylene glycol or PEG) chains. The choice between these seemingly similar flexible linkers can significantly impact a PROTAC's degradation efficiency, cell permeability, and metabolic stability.
Performance and Degradation Efficiency
The primary function of a PROTAC is to induce the degradation of a target protein. The linker's length and composition play a pivotal role in the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.
A study on TBK1-targeting PROTACs, for instance, demonstrated that linker length, composed of varying combinations of alkyl and ether units, had a profound impact on degradation potency. PROTACs with linkers shorter than 12 atoms failed to induce degradation. However, those with linkers between 12 and 29 atoms exhibited submicromolar degradation activity. A PROTAC with a 21-atom alkyl/ether linker showed a half-maximal degradation concentration (DC50) of 3 nM and a maximum degradation level (Dmax) of 96%. In contrast, extending the linker to 29 atoms resulted in a decrease in potency, with a DC50 of 292 nM and a Dmax of 76%.[1] This highlights that an optimal linker length is crucial for effective ternary complex formation and subsequent degradation.
In another example, the replacement of a nine-atom alkyl chain with three PEG units in a PROTAC designed to degrade CRBN resulted in only weak degradation, suggesting that the incorporation of oxygen atoms in place of CH2 groups can sometimes inhibit PROTAC activity.[1]
| Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | Not Specified | [1] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | Not Specified | [1] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | Not Specified | [1] |
| CRBN | Alkyl | 9 | Effective Degradation | - | HEK293T | |
| CRBN | PEG (3 units) | - | Weak Degradation | - | HEK293T |
Cell Permeability
A significant challenge in PROTAC development is achieving adequate cell permeability due to their large molecular weight and polar surface area. The linker's chemical nature can influence a PROTAC's ability to cross the cell membrane.
Hydrophobic alkyl linkers are often thought to improve passive permeability by reducing the polar surface area of the PROTAC molecule. However, experimental evidence presents a more nuanced picture. A study comparing a set of nine VHL PROTACs found that the linker had a profound impact on passive cell permeability. High permeability was correlated with the PROTAC's ability to adopt folded conformations that shield polar surface area, a characteristic not solely dependent on whether the linker is alkyl- or ether-based.
Interestingly, one study found that a PROTAC with an alkyl linker was the least permeable in their series, being 2.5-fold less permeable than its counterpart with a single PEG unit linker. This suggests that the ether oxygen in a PEG linker might participate in intramolecular hydrogen bonding, helping to shield polar groups and improve permeability.
| PROTAC Series | Linker Type | Permeability (Pe) (10⁻⁶ cm/s) | Key Finding | Reference |
| VH032-based | Alkyl | 0.002 | Least permeable in the series. | |
| VH032-based | 1-unit PEG | 0.005 | 2.5-fold more permeable than the alkyl-linked counterpart. |
Metabolic Stability
The linker is often the most metabolically vulnerable part of a PROTAC molecule. Its stability against cellular metabolism is crucial for maintaining a sufficient intracellular concentration and duration of action.
Generally, as the length of a linear alkyl linker increases, the metabolic stability of the PROTAC tends to decrease. For example, extending a straight-chain alkyl linker from 4 to 8 methylene units in a JQ1-based PROTAC reduced its half-life from 135 minutes to 18.2 minutes. This is likely due to increased exposure to metabolic enzymes.
While direct comparative studies on the metabolic stability of alkyl versus ether linkers in VHL PROTACs are not extensively detailed in the provided search results, it is generally understood that both linear alkyl and PEG-based linkers can be susceptible to metabolism. Strategies to improve metabolic stability often involve the incorporation of more rigid or cyclic moieties within the linker.
| PROTAC | Linker Type | Linker Length | Half-life (min) | Key Finding | Reference |
| JQ1-based R1 | Straight-chain alkyl | 4 methylene units | 135 | Shorter alkyl chain showed higher metabolic stability. | |
| JQ1-based R2 | Straight-chain alkyl | 8 methylene units | 18.2 | Longer alkyl chain showed lower metabolic stability. |
Experimental Protocols
Degradation Assays (DC50 and Dmax Determination):
-
Cell Culture: Plate cells (e.g., HEK293T, MDA-MB-231) in appropriate growth medium and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (typically ranging from picomolar to micromolar concentrations) for a specified period (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Cell Permeability Assays (e.g., PAMPA):
-
PAMPA Plate Preparation: A filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The plate is then placed on top of an acceptor plate containing buffer.
-
Compound Addition: The test PROTACs are added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compounds to permeate through the artificial membrane into the acceptor wells.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the measured concentrations and known parameters of the assay system.
Visualizations
Caption: VHL PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
References
Validating PROTAC-Induced Protein Degradation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the efficacy of a Proteolysis-Targeting Chimera (PROTAC) is a critical step in the development of novel therapeutics. Western blotting stands as a cornerstone technique for validating PROTAC-induced degradation of a target protein. This guide provides an objective comparison of Western blot analysis with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] This mechanism of action necessitates robust validation to quantify the extent of protein degradation. Western blotting is a widely adopted and trusted method for this purpose, allowing for the sensitive and specific detection of the target protein.[2]
The PROTAC Mechanism of Action
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of the target protein and marking it for degradation by the proteasome.[1]
Quantitative Analysis of PROTAC Efficacy by Western Blot
A key advantage of Western blotting is its ability to provide semi-quantitative data on protein levels, which is crucial for determining a PROTAC's potency and efficacy.[3] This is typically expressed through two key parameters:
-
DC50: The concentration of a PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC. A higher Dmax signifies greater efficacy.
To determine these values, cells are treated with a range of PROTAC concentrations, and the resulting protein degradation is quantified by densitometry of the Western blot bands. The data is then plotted to generate a dose-response curve.
Representative Data:
The following table summarizes hypothetical data from a Western blot experiment designed to evaluate a PROTAC targeting Protein X.
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Loading Control) | % Degradation (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.15 | 85% |
| 500 | 0.18 | 82% |
From this data, a DC50 would be calculated to be slightly above 10 nM, and the Dmax would be approximately 85%. The slight increase in protein level at 500 nM could be indicative of the "hook effect," where the formation of binary complexes at high PROTAC concentrations can inhibit the formation of the productive ternary complex.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
A standardized protocol is essential for obtaining reliable and reproducible results.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay. This ensures equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. It is crucial to also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for any variations in protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Comparison with Alternative Methods
While Western blotting is a powerful technique, several alternative methods offer distinct advantages, particularly in terms of throughput and quantification.
| Feature | Western Blot | Capillary Western Blot (e.g., Jess/Wes) | In-Cell Western™ / ELISA | HiBiT™ Lytic Detection |
| Principle | Size-based protein separation followed by antibody detection on a membrane. | Automated, capillary-based protein separation and immunodetection. | Plate-based immunofluorescent or colorimetric detection of proteins in fixed cells or lysates. | Luminescent detection of a small peptide tag (HiBiT) fused to the target protein. |
| Throughput | Low to medium. | Medium (24 samples per run). | High (96- or 384-well plates). | High (96- or 384-well plates). |
| Quantitative | Semi-quantitative. | Fully quantitative with a wide dynamic range. | Quantitative. | Highly quantitative with a broad dynamic range. |
| Hands-on Time | High. | Low (fully automated after sample prep). | Medium. | Low. |
| Sample Input | High. | Low. | Low. | Low. |
| Antibody Requirement | Yes, highly specific antibodies are crucial. | Yes. | Yes. | No (detects the HiBiT tag). |
| Pros | - Provides information on protein size and isoforms.- Widely accessible and established technique. | - High reproducibility and quantification.- Reduced hands-on time and sample consumption. | - High throughput and suitable for screening.- No gel electrophoresis or transfer steps. | - No antibody requirement.- High sensitivity and broad dynamic range.- Amenable to live-cell kinetic studies. |
| Cons | - Time-consuming and labor-intensive.- Semi-quantitative nature can lead to variability. | - Requires specialized instrumentation.- Still requires specific antibodies. | - No information on protein size.- Potential for high background signal. | - Requires genetic modification of cells to introduce the HiBiT tag.- Does not provide information on protein size. |
Conclusion
Western blotting remains an indispensable and reliable method for the validation of PROTAC-induced protein degradation, offering valuable information on protein size and specificity. However, for high-throughput screening and more precise quantification, alternative methods such as capillary Western blotting, In-Cell Westerns/ELISAs, and HiBiT-based assays present compelling advantages. The choice of methodology should be guided by the specific experimental needs, available resources, and the stage of PROTAC development. In many cases, a combination of these techniques, using a high-throughput method for initial screening and Western blotting for validation, provides a comprehensive and robust approach to characterizing novel protein degraders.
References
The Decisive Bridge: A Comparative Guide to Linker-Mediated Cooperativity in Ternary Complex Formation
In the realm of targeted protein degradation, the formation of a stable ternary complex—comprising the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the pivotal event initiating the degradation cascade.[1][2] The chemical linker connecting the two ends of a PROTAC is not merely a passive spacer; it is a critical determinant of the efficacy and selectivity of the degrader.[2][3] Its length, composition, and rigidity profoundly influence the geometry and stability of the ternary complex, largely by modulating a key biophysical parameter: cooperativity (α).[1]
Cooperativity describes the change in binding affinity of one protein to the PROTAC once the other protein is already bound. It is a quantitative measure of the synergistic or antagonistic interactions that arise upon complex formation. A cooperativity value greater than one (α > 1) signifies positive cooperativity, where new, favorable protein-protein interactions stabilize the ternary complex. Conversely, a value less than one (α < 1) indicates negative cooperativity due to steric hindrance or unfavorable interactions, while a value of one (α = 1) represents non-cooperative binding. Understanding and optimizing this parameter is crucial for the rational design of potent and selective degraders.
This guide provides a comparative analysis of how different linker architectures affect the cooperativity of ternary complex formation, supported by experimental data and detailed methodologies for its measurement.
The Concept of Cooperativity in PROTACs
The formation of the POI-PROTAC-E3 ligase ternary complex is governed by a set of equilibria. The stability of this final complex, relative to the individual binary complexes (POI-PROTAC and E3-PROTAC), determines the efficiency of the degradation process. Positive cooperativity, driven by favorable new interactions between the POI and the E3 ligase, enhances the stability of the ternary complex.
Comparative Analysis of Linker Effects on Cooperativity
The linker's characteristics—primarily its length and composition—are critical in determining cooperativity. While longer linkers can provide the necessary flexibility to alleviate steric clashes between the target and the E3 ligase, they do not inherently guarantee positive cooperativity. The entropic cost of constraining a highly flexible linker within the ternary complex can counteract the energetic gains from newly formed protein-protein interactions.
The following table summarizes experimental data from studies investigating the impact of different linkers on the cooperativity of ternary complex formation for Bruton's tyrosine kinase (BTK) and bromodomain (BRD) targets.
| PROTAC | Target / E3 Ligase | Linker Type & Length | KD to Target (nM) | KD to E3 (µM) | Cooperativity (α) | Measurement Method |
| BTK PROTAC (1) | BTK / CRBN | Short PEG | >1000 | >20 | < 1 (Negative) | SPR, TR-FRET |
| BTK PROTAC (5) | BTK / CRBN | Medium PEG | 160 | 4.3 | ~1.5 (Slightly Positive) | SPR, TR-FRET |
| BTK PROTAC (9) | BTK / CRBN | Long PEG | 100 | 2.5 | ~1 (Non-cooperative) | SPR, TR-FRET |
| MZ1 | Brd4BD2 / VHL | 4-unit PEG | - | - | > 10 (Highly Positive) | ITC, SPR, FP |
| MZP-55 | Brd4BD2 / VHL | Alkyl | - | - | < 1 (Negative) | ¹⁹F NMR |
| MZP-61 | Brd4BD2 / VHL | Alkyl | - | - | < 1 (Negative) | ¹⁹F NMR |
Data is compiled from multiple sources for illustrative comparison. KD values are for binary interactions. The BTK PROTAC series demonstrates how increasing linker length from short to medium can overcome negative cooperativity, but further extension may lead to a loss of cooperativity.In contrast, the well-characterized degrader MZ1 shows that a specific combination of warhead, E3 ligand, and a PEG linker can induce highly positive cooperativity.
Experimental Methodologies for Quantifying Cooperativity
Several biophysical techniques can be employed to measure the binding affinities of binary and ternary complexes, from which the cooperativity factor (α) can be derived. The choice of assay depends on factors such as protein availability, throughput requirements, and the specific information desired (e.g., thermodynamics vs. kinetics).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics (association and dissociation rates) and affinities of molecular interactions.
-
Immobilization : One of the binding partners, typically the E3 ligase or the target protein, is immobilized on a sensor chip surface.
-
Binary Affinity Measurement : A solution containing the PROTAC at various concentrations is flowed over the sensor surface to determine the binary binding affinity (KDbinary) to the immobilized protein.
-
Ternary Affinity Measurement : To measure the ternary complex affinity (KDternary), the PROTAC is pre-incubated with a near-saturating concentration of the second protein (the one not immobilized) in solution. This pre-formed binary complex is then flowed over the chip. The resulting binding data reflects the affinity of the binary complex for the immobilized protein.
-
Calculation : Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay well-suited for studying ternary complex formation in solution.
-
Protein Labeling : The POI and E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, often via affinity tags like His-tags or biotin.
-
Assay Principle : When the POI and E3 ligase are brought into close proximity by the PROTAC, the donor fluorophore, upon excitation, transfers energy to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is measured.
-
Experimental Setup : The labeled proteins are incubated with varying concentrations of the PROTAC.
-
Data Analysis : The formation of the ternary complex results in an increased FRET signal. The concentration of PROTAC required to achieve 50% of the maximal signal (EC₅₀) is determined. The relative efficacy of different linkers can be compared by the maximal F-ratio achieved and the EC₅₀ values. Cooperativity can be assessed by comparing the affinity of a labeled PROTAC to one protein in the absence and presence of the other partner protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
-
Binary Titration : The PROTAC is placed in the syringe and titrated into a solution containing either the POI or the E3 ligase in the sample cell to determine the binary binding thermodynamics.
-
Ternary Titration : To measure the ternary interaction, the POI is titrated into the sample cell containing a pre-formed binary complex of the E3 ligase and the PROTAC.
-
Data Analysis : The heat changes are measured after each injection and fitted to a binding model to extract the thermodynamic parameters. Cooperativity is determined by comparing the binding affinity of the POI to the free PROTAC versus the E3-bound PROTAC.
Conclusion: The Path to Rational Linker Design
The experimental evidence clearly demonstrates that the PROTAC linker is a key modulator of ternary complex cooperativity. The relationship between linker properties and degradation efficiency is complex, where linker flexibility, length, and chemical composition all play crucial roles. A simplistic "longer is better" approach is often insufficient, as excessive flexibility can be entropically unfavorable. Instead, an optimal linker facilitates productive new protein-protein interactions, leading to positive cooperativity and a stable ternary complex.
References
Safety Operating Guide
Prudent Disposal of (S,R,S)-Ahpc-C4-NH2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (S,R,S)-Ahpc-C4-NH2, a VHL ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs), must adhere to rigorous safety and disposal protocols. While the Safety Data Sheet (SDS) for the hydrochloride salt of this compound may classify it as non-hazardous for transport, its potent biological activity necessitates a cautious and environmentally responsible approach to its disposal. This guide provides essential logistical information and step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting.
Core Principles of Chemical Waste Management
The disposal of any research chemical is governed by local, state, and federal regulations. It is imperative to treat all novel and biologically active compounds as potentially hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash. The primary and mandated route for disposal is through your institution's Environmental Health and Safety (EHS) department.
Hazardous Waste Determination
Before disposal, a hazardous waste determination should be conducted. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of the following characteristics:
-
Ignitability: Liquids with a flash point below 60°C (140°F).
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or give off toxic gases.
-
Toxicity: Harmful if ingested or absorbed.
While this compound itself may not meet these criteria in its pure form, solutions and experimental residues might. Always consult the compound's specific SDS and your institution's guidelines.
Experimental Protocol for Safe Disposal
The following protocol outlines the general steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Collect all waste containing this compound (e.g., unused compound, contaminated labware, solutions) in a designated, clearly labeled, and compatible waste container.
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.
Step 3: Deactivation of Bioactive Compound (Recommended Best Practice) Given the biological potency of PROTACs and their components, a deactivation step is recommended to minimize environmental impact. Adsorption onto activated carbon is an effective method for removing many bioactive small molecules from solution.
-
For aqueous waste solutions: Add an excess of powdered activated carbon to the waste container. A general guideline is to use approximately 10 grams of activated carbon per 100 mL of solution, but this can vary.
-
Agitation: Gently agitate the mixture for at least 24 hours to ensure maximum adsorption.
-
Filtration (Optional, consult EHS): In some cases, and only with EHS approval, the treated solution may be filtered to separate the carbon. The carbon, now containing the adsorbed compound, is then disposed of as solid chemical waste. The filtrate should still be treated as chemical waste.
-
Direct Disposal: Alternatively, and more commonly, the entire slurry (activated carbon and solution) is kept in the hazardous waste container for collection by EHS.
Step 4: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound", any solvents, and "Activated Carbon" if used for deactivation.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
Step 5: Arranging for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Provide them with a complete and accurate description of the waste contents.
Quantitative Data for Disposal Consideration
The following table provides illustrative data on the adsorption capacity of activated carbon for various organic compounds. While specific data for this compound is not available, these values demonstrate the general effectiveness of activated carbon in binding organic molecules.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 6 and 8 if permissible by EHS for specific, dilute aqueous solutions prior to deactivation. | Corrosive waste requires special handling and segregation. |
| Activated Carbon Adsorption Capacity | Varies by compound. For example, the adsorption capacity for some aromatic compounds can range from 100 to 300 mg of compound per gram of carbon. | Demonstrates the efficiency of activated carbon as a deactivation agent. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal Workflow for this compound
By following these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific EHS guidelines.
Essential Safety and Operational Guide for Handling (S,R,S)-Ahpc-C4-NH2
(S,R,S)-Ahpc-C4-NH2 is a synthesized E3 ligase ligand-linker conjugate used in PROTAC (Proteolysis Targeting Chimera) technology. [1][2][3][4] As with many novel research compounds, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, it is crucial to handle this compound with the utmost care, treating it as a potent pharmaceutical compound.[5] The following guidance is based on best practices for handling such materials and should be supplemented by a thorough risk assessment by the institution's Environmental Health & Safety (EHS) department before any work begins.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, such as weighing or preparing stock solutions. Full-facepiece PAPRs can offer a high level of protection. |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for lower-risk activities, but not recommended as the primary respiratory protection when handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated, disposable lab coat or coveralls made of a protective material like Tyvek should be worn over personal clothing to protect against splashes and dust. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn in addition to goggles for enhanced protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is essential to ensure safety.
-
Preparation and Planning:
-
Review all available safety information and conduct a risk assessment for the planned procedures.
-
Prepare and label all necessary equipment and waste containers in a designated containment area, such as a chemical fume hood or a glove box.
-
-
Donning PPE:
-
Put on all required PPE in the correct sequence in a clean, designated area before entering the handling zone.
-
-
Weighing and Aliquoting:
-
Whenever possible, use a closed system for weighing and transferring the compound to minimize the risk of generating dust.
-
If handling the solid form, use gentle scooping techniques to avoid creating airborne particles.
-
-
Solution Preparation:
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is required to dissolve the peptide, keep the sample cool to avoid degradation.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
-
Doffing PPE:
-
Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
-
Personal Hygiene:
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including pipette tips, gloves, vials, and excess solutions, must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste:
-
Do not pour liquid waste containing this compound down the drain.
-
Depending on institutional and local regulations, chemical inactivation may be an option. Consult with your EHS department for approved inactivation procedures.
-
-
Solid Waste:
-
Collect all contaminated solid waste in a designated hazardous waste container.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
-
Documentation: Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.
Below is a diagram illustrating the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
